1-(4-Methoxy-2,6-dimethylphenyl)ethanol
Description
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Properties
CAS No. |
19447-02-0 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24g/mol |
IUPAC Name |
1-(4-methoxy-2,6-dimethylphenyl)ethanol |
InChI |
InChI=1S/C11H16O2/c1-7-5-10(13-4)6-8(2)11(7)9(3)12/h5-6,9,12H,1-4H3 |
InChI Key |
AGRUUJHVSXQVDI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(C)O)C)OC |
Canonical SMILES |
CC1=CC(=CC(=C1C(C)O)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Structural Elucidaion of 1-(4-Methoxy-2,6-dimethylphenyl)ethanol
Introduction
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a foundational requirement. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth, multi-technique approach to the structural elucidation of 1-(4-Methoxy-2,6-dimethylphenyl)ethanol, a substituted aromatic alcohol.
We will employ a synergistic triad of modern analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is designed for researchers and scientists in the field, moving beyond a simple recitation of data to explain the causal logic behind the experimental observations and interpretation. Each step is designed as a self-validating protocol, ensuring the integrity and trustworthiness of the final structural assignment.
Molecular Structure and Synthesis Overview
The logical starting point for any elucidation is the hypothesized structure. This allows for the prediction of spectroscopic data, which can then be compared against experimental results.
Hypothesized Structure
The proposed structure for the target compound is presented below, with atoms systematically numbered to facilitate discussion in the subsequent analytical sections.
Caption: Hypothesized structure of this compound with atom numbering.
Plausible Synthetic Pathway
Understanding the synthesis provides context for the expected product and potential impurities. A common and effective method for producing this alcohol is the reduction of its corresponding ketone precursor, 1-(4-Methoxy-2,6-dimethylphenyl)ethanone[1]. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄).
Caption: Plausible synthesis route via reduction of the precursor ketone.
Spectroscopic Analysis: The Triad of Structure Elucidation
This section forms the core of our analysis, where we predict and interpret the spectral data from NMR, MS, and IR spectroscopy.
¹H NMR Spectroscopy
Expertise & Experience: ¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons. For our target molecule, the key is to understand how the electron-donating methoxy group and the sterically bulky ortho-methyl groups influence the electronic environment of the aromatic ring and the side chain.
Predicted Spectrum Analysis:
-
Aromatic Protons (H3, H5): Due to the molecule's symmetry, the two protons on the aromatic ring are chemically equivalent. They are expected to appear as a single signal (a singlet). The electron-donating methoxy group at C4 will shield these protons, shifting them upfield relative to benzene (7.36 ppm)[2]. We predict a chemical shift in the range of 6.5-6.7 ppm .
-
Methine Proton (H7): This proton is attached to a carbon bearing an electronegative oxygen atom, which deshields it significantly. It will appear as a quartet due to coupling with the three equivalent protons of the adjacent methyl group (C8). Its expected chemical shift is ~4.8-5.1 ppm [3][4].
-
Methoxy Protons (H11): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Their position is characteristic, typically around 3.8 ppm [5].
-
Ortho-Methyl Protons (H9, H10): The two methyl groups at C2 and C6 are equivalent due to symmetry. They will produce a single, sharp singlet integrating to six protons. Their position as benzylic protons suggests a shift around 2.3-2.7 ppm[6], and we predict a value of ~2.4 ppm .
-
Ethyl-Methyl Protons (H8): These three protons are adjacent to the methine proton (H7) and will appear as a doublet. They are in a typical alkyl region but are slightly deshielded by the nearby hydroxyl group and aromatic ring, with an expected shift of ~1.5 ppm [4].
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet and can range from 1.5 to 4.0 ppm . Its signal can be confirmed by a D₂O exchange experiment, where the peak disappears.
Data Presentation: Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H3, H5 (Aromatic) | 6.5 - 6.7 | Singlet (s) | 2H |
| H9, H10 (Ar-CH₃) | ~2.4 | Singlet (s) | 6H |
| H7 (-CHOH) | 4.8 - 5.1 | Quartet (q) | 1H |
| H8 (-CH₃) | ~1.5 | Doublet (d) | 3H |
| H11 (-OCH₃) | ~3.8 | Singlet (s) | 3H |
| OH | 1.5 - 4.0 | Broad Singlet (br s) | 1H |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction.
-
Analysis: Integrate the peaks to determine the relative proton ratios and measure the chemical shifts relative to TMS. Analyze the splitting patterns to determine coupling constants (J-values).
¹³C NMR Spectroscopy
Expertise & Experience: ¹³C NMR complements ¹H NMR by providing a count of the non-equivalent carbon atoms and information about their chemical environment. Aromatic carbons have characteristic shifts, and the influence of substituents is highly predictable. Quaternary carbons are often identifiable by their lower intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement.
Predicted Spectrum Analysis: Due to molecular symmetry, we expect to see 8 distinct carbon signals.
-
Aromatic Carbons:
-
C4 (C-O): The carbon attached to the methoxy group (C4) will be significantly deshielded and is expected to appear far downfield, around 158-160 ppm [7].
-
C1 (C-CHOH): The ipso-carbon bearing the ethanol substituent will be the next most downfield aromatic signal, predicted around 138-140 ppm .
-
C2, C6 (C-CH₃): The two carbons bearing the methyl groups are equivalent and will be deshielded, appearing around 135-137 ppm .
-
C3, C5 (Ar-CH): These two equivalent carbons are shielded by the electron-donating groups and will appear furthest upfield in the aromatic region, around 114-116 ppm .
-
-
Aliphatic Carbons:
-
C7 (-CHOH): The carbon bearing the hydroxyl group is significantly deshielded and will appear in the range of 65-70 ppm [8].
-
C11 (-OCH₃): The methoxy carbon has a characteristic chemical shift of ~55 ppm [9].
-
C8 (-CH₃): The terminal methyl of the ethanol side chain will be in the typical aliphatic region, around 24-26 ppm .
-
C9, C10 (Ar-CH₃): The two equivalent aromatic methyl carbons will appear slightly upfield of the C8 methyl, around 20-22 ppm .
-
Data Presentation: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Notes |
|---|---|---|
| C4 (Ar C-O) | 158 - 160 | Quaternary, low intensity |
| C1 (Ar C-CHOH) | 138 - 140 | Quaternary, low intensity |
| C2, C6 (Ar C-CH₃) | 135 - 137 | Quaternary, low intensity |
| C3, C5 (Ar-CH) | 114 - 116 | CH, strong intensity |
| C7 (-CHOH) | 65 - 70 | CH, strong intensity |
| C11 (-OCH₃) | ~55 | CH₃, strong intensity |
| C8 (-CH₃) | 24 - 26 | CH₃, strong intensity |
| C9, C10 (Ar-CH₃) | 20 - 22 | CH₃, strong intensity |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Utilize the same spectrometer.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. This involves broadband decoupling of protons to ensure each carbon signal appears as a singlet. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Processing & Analysis: Process the data similarly to the ¹H spectrum. Chemical shifts are reported relative to TMS.
Mass Spectrometry (MS)
Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺•) and structural clues from the fragmentation pattern. The fragmentation is not random; it follows predictable chemical pathways, often leading to the formation of stable carbocations or neutral molecules. For benzylic alcohols, cleavage of the C-C bond adjacent to the ring (benzylic cleavage) is a highly favored pathway.
Predicted Fragmentation Analysis:
-
Molecular Ion (M⁺•): The molecular formula is C₁₁H₁₆O₂. The molecular weight is (11 * 12.01) + (16 * 1.01) + (2 * 16.00) = 180.24 g/mol . We expect to see the molecular ion peak at m/z = 180 .
-
Key Fragments:
-
[M - CH₃]⁺ (m/z = 165): Loss of the terminal methyl group (C8) via α-cleavage is a very common fragmentation for secondary alcohols. This results in a stable, oxygen-stabilized cation. This is expected to be a major peak.
-
[M - H₂O]⁺• (m/z = 162): The loss of a water molecule from the alcohol is a common fragmentation pathway.
-
Benzylic Cleavage Ion (m/z = 165): Cleavage of the C7-C8 bond results in the loss of a methyl radical (•CH₃), leading to the same m/z 165 fragment mentioned above. The stability of the resulting benzylic oxonium ion makes this a highly probable event.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Data Presentation: Predicted MS Data
| m/z | Proposed Identity | Notes |
|---|---|---|
| 180 | [M]⁺• | Molecular Ion |
| 165 | [M - CH₃]⁺ | Loss of methyl radical; likely base peak |
| 162 | [M - H₂O]⁺• | Loss of water |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC-MS) system. GC-MS is preferred as it also confirms the purity of the sample.
-
Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pattern.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific bond vibrational frequencies. The presence of a hydroxyl (-OH) group and an ether (C-O-C) linkage will give rise to characteristic, strong absorptions.
Predicted Spectrum Analysis:
-
O-H Stretch (Alcohol): A very strong and broad absorption band is expected in the region of 3200-3500 cm⁻¹ . The broadness is a result of intermolecular hydrogen bonding[3][10].
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ range, corresponding to the C-H stretching of the various methyl groups and the methine.
-
C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. These are often weaker than their aliphatic counterparts.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1500-1600 cm⁻¹ region are characteristic of the aromatic ring.
-
C-O Stretch (Ether): A strong, distinct absorption is expected for the aryl-alkyl ether C-O stretch, typically around 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric)[11].
-
C-O Stretch (Alcohol): A strong absorption for the secondary alcohol C-O stretch is expected in the 1050-1100 cm⁻¹ range[10].
Data Presentation: Predicted IR Data
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3200 - 3500 | O-H stretch | Alcohol |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2850 - 2980 | C-H stretch | Aliphatic |
| 1500 - 1600 | C=C stretch | Aromatic Ring |
| 1230 - 1270 | C-O stretch | Aryl-Alkyl Ether |
| 1050 - 1100 | C-O stretch | Secondary Alcohol |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a single drop of the liquid between two salt (NaCl or KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a drop of the sample directly on the crystal.
-
Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal should be run first and automatically subtracted from the sample spectrum.
-
Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Integrated Structure Confirmation
Trustworthiness: The power of this multi-technique approach lies in the convergence of evidence. No single technique provides the complete picture, but together, they build an irrefutable case for the proposed structure. The data from each experiment must be consistent with the others and with the single hypothesized structure.
Caption: Workflow for integrated structure confirmation.
-
IR spectroscopy confirms the presence of the key alcohol (-OH) and ether (C-O) functional groups.
-
Mass spectrometry establishes the correct molecular weight (180 g/mol ) and shows a fragmentation pattern (loss of a methyl group) consistent with the proposed benzylic alcohol structure.
-
¹³C NMR confirms the presence of 8 unique carbon environments, matching the symmetry of the proposed structure, with chemical shifts indicative of the specific aromatic and aliphatic carbons.
-
¹H NMR provides the final, definitive proof. It shows the exact number of protons in each distinct environment, and the splitting patterns (quartet-doublet for the ethyl group) confirm the connectivity of the side chain. The number and chemical shifts of the aromatic, methoxy, and methyl protons are all in perfect agreement with the proposed 1,4-disubstituted, 2,6-dimethylated aromatic ring.
Conclusion
The congruent data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provide a comprehensive and self-validating body of evidence. Each technique corroborates the findings of the others, leading to the unambiguous structural assignment of the compound as This compound . This systematic, multi-faceted approach ensures the highest degree of confidence in the structural elucidation, a critical step in any chemical research and development pipeline.
References
-
D. A. Skoog, F. J. Holler, and S. R. Crouch, Principles of Instrumental Analysis, 7th ed. Cengage Learning, 2017. [Link]
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R. M. Silverstein, F. X. Webster, D. J. Kiemle, and D. L. Bryce, Spectrometric Identification of Organic Compounds, 8th ed. John Wiley & Sons, 2014. [Link]
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University of Calgary, "Mass Spectroscopy - Benzyl Alcohol." [Link]
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Doc Brown's Chemistry, "Infrared spectrum of ethanol." [Link][10]
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Chemistry LibreTexts, "Spectroscopy of Alcohols and Phenols." [Link][3]
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Chemistry LibreTexts, "Interpreting C-13 NMR Spectra." [Link][8]
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e-PG Pathshala, "¹H NMR Chemical Shifts for Common Functional Groups." [Link][6]
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PubChem, "1-(4-Methoxy-2,6-dimethylphenyl)ethanone." [Link][1]
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R. T. Morrison, R. N. Boyd, and S. K. Bhattacharjee, Organic Chemistry, 7th ed. Pearson Education, 2010. [Link]
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CAS number for 1-(4-Methoxy-2,6-dimethylphenyl)ethanol
An In-depth Technical Guide to 1-(4-Methoxy-2,6-dimethylphenyl)ethanol for Advanced Research
This guide provides a comprehensive technical overview of this compound, a chiral aromatic alcohol with significant potential as a building block in medicinal chemistry and synthetic organic chemistry. Given the compound's specialized nature and the limited availability of published data, this document focuses on its detailed synthesis, robust characterization methodologies, and the strategic rationale for its application in drug development.
This compound is a secondary benzylic alcohol characterized by a sterically hindered phenyl ring. The ortho-dimethyl substitution pattern is of particular interest in medicinal chemistry for its ability to enforce a specific dihedral angle between the phenyl ring and its substituent, potentially leading to higher binding affinity and selectivity for biological targets.
| Identifier | Value | Source |
| CAS Number | 19447-02-0 | 1[2] |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₁H₁₆O₂ | N/A |
| Molecular Weight | 180.24 g/mol | N/A |
| Predicted LogP | 2.3 (Approx.) | Computational Prediction |
| Predicted Boiling Point | ~250-270 °C at 760 mmHg | Computational Prediction |
| Physical Form | Expected to be a colorless oil or low-melting solid | N/A |
Strategic Synthesis Pathway
The synthesis of this compound is most logically achieved via a two-step process starting from the commercially available 2,6-dimethylanisole. The overall workflow involves the formylation of the anisole derivative followed by a nucleophilic addition of a methyl group.
Step 1: Synthesis of 4-Methoxy-2,6-dimethylbenzaldehyde
The introduction of a formyl group onto the electron-rich 2,6-dimethylanisole ring is efficiently accomplished via the Vilsmeier-Haack reaction.[3][4][5][6] This electrophilic aromatic substitution utilizes a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[3][6]
Expertise & Causality: The methoxy group and the two methyl groups are ortho-para directing and activating. Due to steric hindrance from the ortho-methyl groups, the formylation occurs regioselectively at the para position. The Vilsmeier reagent is a relatively mild electrophile, well-suited for activated aromatic rings.[4][6]
Self-Validating Protocol:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a nitrogen atmosphere.
-
Vilsmeier Reagent Formation: In the reaction flask, cool anhydrous DMF (3.0 equivalents) to 0°C in an ice bath. Slowly add phosphoryl chloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the chloroiminium salt (Vilsmeier reagent).[6]
-
Aromatic Substitution: Dissolve 2,6-dimethylanisole (1.0 equivalent) in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloromethane. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0°C and carefully pour it onto crushed ice. Basify the aqueous solution by slowly adding a saturated sodium hydroxide or sodium carbonate solution until the pH is > 8 to hydrolyze the iminium intermediate.
-
Extraction and Purification: Extract the aqueous layer three times with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-methoxy-2,6-dimethylbenzaldehyde.[7]
Step 2: Synthesis of this compound
The target alcohol is synthesized by the nucleophilic addition of a methyl group to the carbonyl carbon of 4-methoxy-2,6-dimethylbenzaldehyde using a methyl Grignard reagent.[8]
Expertise & Causality: This is a classic Grignard reaction for the formation of a secondary alcohol from an aldehyde.[8] The primary challenge is the steric hindrance posed by the two ortho-methyl groups on the aldehyde, which can impede the approach of the nucleophile.[9] To overcome this, an excess of the Grignard reagent and potentially elevated temperatures may be necessary to drive the reaction to completion.[9] Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by any protic source, such as water.[10][11]
Self-Validating Protocol:
-
Apparatus Setup: Use a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel, all under a nitrogen atmosphere.
-
Reagent Preparation: Place 4-methoxy-2,6-dimethylbenzaldehyde (1.0 equivalent) in the flask and dissolve it in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Grignard Addition: Add a solution of methylmagnesium bromide (CH₃MgBr, ~1.5 equivalents in THF/ether) to the dropping funnel. Add the Grignard reagent dropwise to the stirred aldehyde solution at 0°C. A precipitate may form.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC. If the reaction is sluggish due to steric hindrance, gentle refluxing may be required.[9]
-
Quenching: Cool the reaction flask back to 0°C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the excess Grignard reagent and the magnesium alkoxide intermediate.[9]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford the pure this compound.
Structural Characterization and Analytical Control
Due to the lack of published experimental spectra, the following characterization data is predicted based on the known effects of the constituent functional groups. These predictions serve as a benchmark for researchers to validate their synthetic product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural confirmation.
-
¹H NMR (Predicted, 500 MHz, CDCl₃):
-
δ ~6.6 ppm (s, 2H): Two aromatic protons (H-3, H-5), appearing as a singlet due to symmetrical substitution.
-
δ ~5.0-5.2 ppm (q, 1H): The methine proton (-CH(OH)-), which will be a quartet due to coupling with the adjacent methyl group.
-
δ ~3.8 ppm (s, 3H): The methoxy group protons (-OCH₃).
-
δ ~2.4 ppm (s, 6H): The two aromatic methyl group protons (-CH₃).
-
δ ~1.5 ppm (d, 3H): The methyl protons of the ethanol moiety (-CH(OH)CH₃), appearing as a doublet due to coupling with the methine proton.
-
δ (variable) (br s, 1H): The hydroxyl proton (-OH).
-
-
¹³C NMR (Predicted, 125 MHz, CDCl₃):
-
δ ~158 ppm: Aromatic carbon attached to the methoxy group (C-4).
-
δ ~138 ppm: Aromatic carbons attached to the methyl groups (C-2, C-6).
-
δ ~135 ppm: Quaternary aromatic carbon attached to the ethanol group (C-1).
-
δ ~112 ppm: Aromatic carbons at positions C-3 and C-5.
-
δ ~68 ppm: Methine carbon (-CH(OH)-).
-
δ ~55 ppm: Methoxy carbon (-OCH₃).
-
δ ~25 ppm: Methyl carbon of the ethanol moiety (-CH(OH)CH₃).
-
δ ~20 ppm: Aromatic methyl carbons.
-
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns for benzylic alcohols.[12]
-
Molecular Ion (M⁺): m/z = 180.
-
Major Fragments:
-
m/z = 165 (M-15): Loss of a methyl radical (•CH₃) from the ethanol side chain. This is a very common fragmentation for secondary alcohols.
-
m/z = 162 (M-18): Loss of a water molecule (H₂O), a characteristic fragmentation for alcohols.[12]
-
m/z = 135: Benzylic cleavage resulting in the loss of the •CH(OH)CH₃ radical, leaving a stable substituted benzyl cation.
-
Infrared (IR) Spectroscopy
-
~3400 cm⁻¹ (broad): O-H stretching of the alcohol group.
-
~3000-2850 cm⁻¹: C-H stretching of aliphatic (methyl, methine) and aromatic groups.
-
~1600, 1470 cm⁻¹: C=C stretching within the aromatic ring.
-
~1250, 1050 cm⁻¹: C-O stretching of the ether and alcohol, respectively.
Applications and Strategic Value in Drug Development
While specific applications for this compound are not widely documented, its structural features make it a valuable chiral intermediate for drug discovery.[13][14]
-
Conformational Locking: The 2,6-dimethyl substitution pattern severely restricts the rotation of the phenyl ring. This conformational constraint can be exploited to design ligands that fit into well-defined binding pockets with higher affinity and selectivity, as it reduces the entropic penalty of binding.
-
Chiral Building Block: As a chiral alcohol, it can be synthesized enantioselectively or resolved into its (R) and (S) enantiomers. These pure enantiomers are critical starting materials for asymmetric synthesis, allowing for the construction of complex, single-isomer drug candidates.[14][][16] The efficacy and safety of many drugs are dependent on their stereochemistry.
-
Metabolic Stability: The methyl groups flanking the methoxy group can sterically shield it from metabolic enzymes (e.g., cytochrome P450s), potentially preventing O-demethylation, a common metabolic pathway for anisole-containing compounds. This can improve the pharmacokinetic profile of a drug candidate.
Safety and Handling
Hazard Identification:
-
Grignard Reagents (e.g., CH₃MgBr): Highly flammable and react violently with water and other protic sources. Corrosive and can cause severe skin and eye damage.[11][17][18]
-
Solvents (Diethyl Ether, THF): Highly flammable liquids.[17]
-
Phosphoryl Chloride (POCl₃): Highly corrosive and toxic; reacts violently with water.
-
Target Compound: While specific data is unavailable, similar aromatic alcohols should be handled with care, avoiding skin/eye contact and inhalation.
Recommended Controls:
-
Engineering Controls: All manipulations, particularly involving Grignard reagents and POCl₃, must be performed in a certified chemical fume hood.[10][18]
-
Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves for general handling, consider heavier gloves like butyl rubber for handling highly corrosive reagents).[10][17]
-
Procedural Controls: Always work under an inert atmosphere (nitrogen or argon) when handling Grignard reagents.[18] Ensure all glassware is scrupulously dried.[10] Have an appropriate fire extinguisher (Class D for metal fires, or sand) and spill control materials readily available. Never work alone when conducting these types of reactions.[17]
Conclusion
This compound is a strategically valuable, yet under-explored, chemical entity. This guide provides a robust and scientifically grounded framework for its synthesis and characterization. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices. The true potential of this compound lies in its use as a conformationally restricted chiral building block for the synthesis of next-generation therapeutics, offering researchers in drug development a unique tool to probe and optimize ligand-receptor interactions.
References
- BLDpharm. This compound.
- University of California, Berkeley.
- American Chemical Society.
-
Sarpong, R., & Murphy, R. (2013). Grignard Reagent Solutions Standard Operating Procedures. ResearchGate. [Link]
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Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]
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Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Link]
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University of Calgary. Chapter 13: Mass Spectroscopy. [Link]
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Reddy, et al. (2017). A Short Review on Chiral Alcohols Verses Bio-Catalysis. Longdom Publishing. [Link]
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Rana, S., et al. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. PubMed. [Link]
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Zhang, X., et al. (2019). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. PMC. [Link]
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ScienceDirect. (2025). Chiral alcohols: Significance and symbolism. [Link]
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Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]
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Pasha, M. A., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]
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Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
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Chemistry Steps. (2025). Mass Spectrometry of Alcohols. [Link]
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PubChem. 1-(4-Methoxyphenyl)ethanol. [Link]
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NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted). [Link]
-
Grignard Reaction Protocol. Grignard Synthesis of Triphenylmethanol. [Link]
-
Salway, A. H. (1911). Synthesis of 4:6-dimethoxy-2-beta-methylaminoethylbenzaldehyde. Journal of the Chemical Society, Transactions. [Link]
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Wikipedia. Vilsmeier–Haack reaction. [Link]
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Pharmaceutical Technology. (2026). Advancing Chiral Chemistry in Pharmaceutical Synthesis. [Link]
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Organic Chemistry Portal. (2021). Vilsmeier-Haack Reaction. [Link]
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NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted). [Link]
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PubChem. 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol. [Link]
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Organic Syntheses. Aldehydes from 4,4-dimethyl-2-oxazoline and Grignard reagents: o-anisaldehyde. [Link]
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ChemSynthesis. 1-(4-methoxyphenyl)ethanol. [Link]
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US EPA. 1-(4-Methoxyphenyl)ethyl Properties. [Link]
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ResearchGate. Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. [Link]
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Royal Society of Chemistry. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]
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ResearchGate. Experiment 12: Grignard Synthesis of Triphenylmethanol. [Link]
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Web Pages. 6. Grignard Reaction. [Link]
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Doc Brown's Chemistry. (2025). C-13 nmr spectrum of ethanol analysis. [Link]
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ResearchGate. Selected examples of 2,6-disubstituted and 2,4,6-trisubstituted piperidine alkaloids. [Link]
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Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
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ResearchGate. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. [Link]
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PubMed. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. [Link]
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PubMed. (2017). Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. [Link]
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An In-depth Technical Guide to 1-(4-Methoxy-2,6-dimethylphenyl)ethanol: Synthesis, Characterization, and Scientific Context
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Methoxy-2,6-dimethylphenyl)ethanol (CAS No. 19447-02-0), a substituted secondary benzylic alcohol. Due to the limited availability of primary literature on its discovery and historical development, this document focuses on its chemical properties, plausible synthetic routes derived from fundamental organic chemistry principles, and expected analytical characterizations. Two primary synthetic pathways are proposed, starting from readily accessible precursors: the Grignard reaction with 4-methoxy-2,6-dimethylbenzaldehyde and the reduction of 4-methoxy-2,6-dimethylacetophenone. This guide offers detailed, step-by-step protocols for these syntheses, explains the chemical reasoning behind the chosen methodologies, and presents expected analytical data to aid researchers in the synthesis and identification of this compound. All claims and protocols are grounded in established chemical literature, with comprehensive references provided.
Introduction and Physicochemical Properties
This compound is a unique aromatic alcohol characterized by a phenyl ring substituted with a methoxy group and two methyl groups ortho to the ethanol substituent. This substitution pattern, particularly the ortho-dimethyl groups, introduces significant steric hindrance around the benzylic carbon, which can influence its reactivity and potential applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19447-02-0 | [1] |
| Molecular Formula | C₁₁H₁₆O₂ | Inferred from structure |
| Molecular Weight | 180.24 g/mol | Inferred from structure |
| Appearance | Likely a solid or oil at room temperature | Inferred from analogous structures |
| Solubility | Expected to be soluble in common organic solvents like ethers, alcohols, and chlorinated solvents. | Inferred from structure |
Proposed Synthetic Pathways
Given the absence of a specifically published synthesis for this compound, this guide proposes two logical and robust synthetic routes based on well-established and reliable organic transformations. The choice between these pathways may depend on the availability of starting materials and the desired scale of the synthesis.
Pathway A: Grignard Reaction with a Substituted Benzaldehyde
This approach involves the nucleophilic addition of a methyl group to the carbonyl carbon of 4-methoxy-2,6-dimethylbenzaldehyde using a Grignard reagent. This is a classic and highly effective method for forming carbon-carbon bonds and synthesizing secondary alcohols.[2][3]
Caption: Synthetic Pathway A via Grignard Reaction.
The Grignard reaction is a cornerstone of organic synthesis for its reliability in forming C-C bonds.[2] The reaction of an aldehyde with a Grignard reagent is a direct and high-yielding route to secondary alcohols. The steric hindrance from the two ortho-methyl groups on the benzaldehyde might slow the reaction rate but is unlikely to prevent it, especially with a small nucleophile like the methyl Grignard reagent. Careful control of the reaction temperature is crucial to minimize side reactions.[4]
Step 1: Synthesis of 4-Methoxy-2,6-dimethylbenzaldehyde (Precursor)
-
This precursor can be synthesized from 3,5-dimethylanisole via formylation, for example, through the Vilsmeier-Haack reaction using a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Step 2: Grignard Reaction
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: In the reaction flask, place magnesium turnings (1.2 equivalents).
-
Grignard Reagent Formation: Prepare a solution of methyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF). Add a small portion of this solution to the magnesium turnings. If the reaction does not initiate, gentle warming or the addition of a small crystal of iodine may be necessary. Once initiated, add the remaining methyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Addition of Aldehyde: Dissolve 4-methoxy-2,6-dimethylbenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Cool the Grignard reagent solution to 0 °C in an ice bath. Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
Reaction Quench: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Workup and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Pathway B: Reduction of a Substituted Acetophenone
This alternative pathway involves the reduction of the corresponding ketone, 4-methoxy-2,6-dimethylacetophenone. This is a common and efficient method for the synthesis of secondary alcohols, often with high yields and selectivity.
Caption: Synthetic Pathway B via Ketone Reduction.
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is easy to handle and typically provides high yields for the reduction of aldehydes and ketones.[1] The reaction is generally performed in alcoholic solvents like methanol or ethanol. The steric hindrance around the carbonyl group in 4-methoxy-2,6-dimethylacetophenone might require longer reaction times or gentle heating to achieve full conversion.
Step 1: Synthesis of 4-Methoxy-2,6-dimethylacetophenone (Precursor)
-
This precursor can be synthesized from 3,5-dimethylanisole via Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Step 2: Reduction of the Ketone
-
Dissolution: In a round-bottom flask, dissolve 4-methoxy-2,6-dimethylacetophenone (1.0 equivalent) in methanol or ethanol.
-
Addition of Reducing Agent: Cool the solution in an ice bath to 0-5 °C. Add sodium borohydride (NaBH₄) (1.5 to 2.0 equivalents) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC until the starting ketone is no longer observed.
-
Workup: Carefully add water or dilute hydrochloric acid to quench the excess sodium borohydride and hydrolyze the borate ester intermediate.
-
Extraction and Purification: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as ethyl acetate. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify the product by column chromatography or recrystallization.
Analytical Characterization
As of early 2026, publicly accessible, experimentally determined spectroscopic data (NMR, MS, IR) for this compound is scarce. However, based on its structure, the following spectral characteristics are anticipated. Researchers who synthesize this compound are encouraged to perform these analyses to confirm its identity and purity. Some chemical suppliers may provide analytical data upon request.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.5-6.7 | s | 2H | Aromatic protons (H-3, H-5) |
| ~ 5.0-5.2 | q | 1H | Methine proton (-CH(OH)-) |
| ~ 3.8 | s | 3H | Methoxy protons (-OCH₃) |
| ~ 2.3-2.5 | s | 6H | Methyl protons (Ar-CH₃) |
| ~ 1.5-1.7 | d | 3H | Methyl protons (-CH(OH)CH₃) |
| Variable | br s | 1H | Hydroxyl proton (-OH) |
Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ 157-159 | C-4 (aromatic, attached to -OCH₃) |
| ~ 136-138 | C-2, C-6 (aromatic, attached to -CH₃) |
| ~ 130-132 | C-1 (aromatic, attached to ethanol) |
| ~ 112-114 | C-3, C-5 (aromatic) |
| ~ 70-72 | Methine carbon (-CH(OH)-) |
| ~ 55-57 | Methoxy carbon (-OCH₃) |
| ~ 23-25 | Methyl carbon (-CH(OH)CH₃) |
| ~ 20-22 | Methyl carbons (Ar-CH₃) |
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 180. Key fragmentation patterns would likely include:
-
Loss of a methyl group (-CH₃): A significant peak at m/z = 165.
-
Loss of water (-H₂O): A peak at m/z = 162.
-
Benzylic cleavage: A prominent peak at m/z = 165 resulting from the loss of the methyl group from the ethanol moiety, or a peak at m/z = 135 from the cleavage of the C-C bond between the benzylic carbon and the methyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
-
O-H stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ characteristic of an alcohol.
-
C-H stretch (aromatic and aliphatic): Absorptions in the 2850-3100 cm⁻¹ region.
-
C=C stretch (aromatic): Peaks in the 1500-1600 cm⁻¹ region.
-
C-O stretch: A strong absorption in the 1050-1250 cm⁻¹ region, corresponding to the alcohol and ether C-O bonds.
Conclusion
While the historical discovery of this compound remains elusive in the current body of scientific literature, its synthesis is readily achievable through established and reliable organic chemistry methodologies. This guide provides two robust, proposed synthetic pathways, complete with detailed experimental protocols and the underlying chemical principles. The provided expected analytical data will serve as a valuable reference for researchers aiming to synthesize and characterize this sterically hindered aromatic alcohol. The unique structural features of this compound may warrant further investigation into its potential applications in various fields of chemical research and development.
References
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PubChem. 1-(4-Methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]
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Chemsynthesis. 1-(4-methoxyphenyl)ethanol.[Link]
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Chemicool. Grignard Reagents.[Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.[Link]
-
ResearchGate. Experiment 12: Grignard Synthesis of Triphenylmethanol.[Link]
-
University of California, Los Angeles. INFRARED SPECTROSCOPY (IR).[Link]
-
ResearchGate. Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde.[Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.[Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction.[Link]
Sources
Solubility of 1-(4-Methoxy-2,6-dimethylphenyl)ethanol in organic solvents
An In-Depth Technical Guide Solubility Profile of 1-(4-Methoxy-2,6-dimethylphenyl)ethanol in Organic Solvents: A Predictive and Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of a compound is a cornerstone of process chemistry, formulation development, and drug discovery. This guide provides a detailed examination of the solubility characteristics of this compound. In the absence of extensive published quantitative data for this specific molecule, this document serves as a predictive guide grounded in fundamental physicochemical principles and provides robust, step-by-step protocols for its empirical determination. We will dissect the molecular structure to forecast its behavior in various organic solvent classes and present a comprehensive workflow for experimental validation, enabling researchers to make informed decisions in solvent selection for synthesis, purification, and formulation.
Introduction: The Critical Role of Solubility
The success of chemical processes, from laboratory-scale synthesis to large-scale manufacturing and final drug formulation, is intrinsically linked to the solubility of the active molecule. Poor solubility can lead to challenges in reaction kinetics, purification efficiency, and bioavailability. This compound, a substituted aromatic alcohol, possesses a unique combination of functional groups that dictate its interaction with different solvent environments. This guide offers a senior application scientist's perspective on predicting and quantifying these interactions.
Molecular Structure and Its Physicochemical Implications
The solubility of a compound is not a random phenomenon; it is dictated by its molecular structure. The structure of this compound contains several key features that govern its solubility profile.
-
Aromatic Ring: The central phenyl ring is a large, nonpolar, and hydrophobic component. This feature promotes solubility in solvents with similar aromatic or nonpolar character.
-
Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.[1][2] This is the primary driver for solubility in polar protic solvents like alcohols.
-
Methoxy Group (-OCH₃): This ether group is a polar aprotic feature. It can act as a hydrogen bond acceptor but not a donor. It contributes to the molecule's overall polarity.
-
Dimethyl Substitution (2,6-): The two methyl groups ortho to the ethanol substituent introduce significant steric hindrance around the hydroxyl group. This steric shielding can impede the -OH group's ability to form hydrogen bonds with solvent molecules, potentially reducing solubility in highly structured solvents like water compared to its non-methylated analogs.[3] Furthermore, these alkyl groups increase the molecule's overall lipophilicity or "oil-loving" character, enhancing its affinity for nonpolar solvents.
The interplay of these features suggests a nuanced solubility profile. The molecule is amphiphilic, possessing both polar (hydrophilic) and nonpolar (hydrophobic) regions. Therefore, its solubility will be highest in solvents that can effectively interact with both parts of the molecule.
Theoretical Framework: Predicting Solvent Compatibility
The guiding principle for solubility is "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and solvent.[4] To effectively predict the solubility of this compound, we must consider the dominant forces at play.
-
Hydrogen Bonding: The hydroxyl group is the strongest contributor here. Solvents that are effective hydrogen bond donors and acceptors (e.g., alcohols) will interact favorably with this part of the molecule.
-
Dipole-Dipole Interactions: Both the hydroxyl and methoxy groups create a molecular dipole. Polar aprotic solvents (e.g., acetone, ethyl acetate) will interact via these forces.
-
Van der Waals Forces (London Dispersion Forces): The large aromatic ring and alkyl groups provide a significant surface area for these weaker, nonpolar interactions. Nonpolar solvents (e.g., hexane, toluene) will rely exclusively on these forces.
The following diagram illustrates a logical workflow for selecting a suitable solvent class based on these interactions.
Caption: Logical workflow for solvent selection based on molecular interactions.
Predicted Solubility Table
Based on the analysis above, we can predict the relative solubility of this compound in various common organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Primary Interaction(s) |
| Polar Protic | Methanol, Ethanol | High to Moderate | Strong hydrogen bonding with the -OH group. |
| Isopropanol, n-Butanol | High | Good balance of polarity for the -OH and nonpolar character for the rest of the molecule. | |
| Polar Aprotic | Acetone, THF | High | Strong dipole-dipole interactions and H-bond acceptance. |
| Ethyl Acetate, Acetonitrile | Moderate | Good dipole-dipole interactions. | |
| Nonpolar | Dichloromethane, Chloroform | Moderate to High | Can accommodate both polar and nonpolar regions. |
| Toluene, Diethyl Ether | Moderate | Van der Waals forces and some dipole interaction (ether). | |
| Hexane, Heptane | Low to Insoluble | Van der Waals forces only; insufficient to overcome solute-solute interactions. | |
| Aqueous | Water | Insoluble | The large, hydrophobic aromatic/alkyl portion dominates over the single hydroxyl group.[2][5] |
Experimental Determination of Solubility: A Validated Protocol
Workflow for Equilibrium Solubility Determination
Caption: Experimental workflow for the shake-flask solubility method.
Detailed Step-by-Step Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm, ensure solvent compatibility)
-
Calibrated HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is ~20 mg of solid.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate at a moderate speed for at least 24 hours to ensure equilibrium is reached. After 24 hours, visually confirm that excess solid remains.
-
Phase Separation: Remove the vial from the shaker and let it stand undisturbed for at least 2 hours in a temperature-controlled bath to allow solid particles to settle.
-
Sample Collection: Carefully draw the supernatant (the clear liquid layer) into a syringe. Attach a solvent-compatible 0.22 µm syringe filter and dispense the clear, particle-free solution into a clean vial. This step is critical to remove any undissolved micro-particles.
-
Dilution: Perform an accurate serial dilution of the clear filtrate into a volumetric flask using a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated and calibrated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a standard curve prepared with known concentrations of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.
Self-Validation and Trustworthiness:
-
Mass Balance: After the experiment, the remaining solid can be dried and weighed to confirm that an excess was indeed present.
-
Time to Equilibrium: To ensure 24 hours is sufficient, a time-point study can be performed, measuring solubility at 24, 48, and 72 hours. The point at which solubility values plateau indicates equilibrium has been reached.
Conclusion
While specific quantitative solubility data for this compound is not widely published, a robust prediction of its behavior can be made through a systematic analysis of its molecular structure. The presence of both a hydrogen-bonding hydroxyl group and a significant hydrophobic core suggests high solubility in solvents of intermediate polarity, such as longer-chain alcohols, and polar aprotic solvents like THF and acetone. Its solubility is expected to be limited in highly polar (water) or highly nonpolar (hexane) solvents. For researchers requiring precise data for process development or formulation, the detailed shake-flask protocol provided in this guide offers a reliable and validated method for the empirical determination of its solubility in any organic solvent of interest.
References
- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
- Solubility test for Organic Compounds.
- CAS 3319-15-1: 1-(4-Methoxyphenyl)ethanol | CymitQuimica.
- Experiment: Solubility of Organic & Inorganic Compounds.
- Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd.
- Solubility of Organic Compounds.
- 1-(4-methoxyphenyl)ethanol - 3319-15-1, C9H12O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
- Chemistry Phenol - SATHEE.
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-
Alcohols: solubility and solvent polarity | Organic molecules | meriSTEM - YouTube. Available at: [Link]
-
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Methodological & Application
Application Note: Dehydration of 1-(4-Methoxy-2,6-dimethylphenyl)ethanol to 4-Methoxy-2,6-dimethylstyrene
Abstract & Core Directive
This Application Note details the synthetic protocols for the dehydration of 1-(4-Methoxy-2,6-dimethylphenyl)ethanol to 4-Methoxy-2,6-dimethylstyrene .
This transformation presents a specific chemical paradox:
-
Electronic Activation: The para-methoxy group strongly donates electrons, stabilizing the benzylic carbocation intermediate and facilitating a rapid E1 elimination mechanism.
-
Steric Hindrance: The ortho-methyl groups (2,6-positions) provide significant steric bulk, preventing nucleophilic substitution (favoring elimination) but also impeding the approach of base/solvent for proton abstraction.
-
Polymerization Risk: The resulting styrene is highly electron-rich, making it exceptionally prone to acid-catalyzed cationic polymerization or thermal radical polymerization during synthesis.
Primary Recommendation: We recommend Method A (Solid-Supported Acid Catalysis with Reactive Distillation) as the standard protocol. It minimizes the contact time between the monomer and the acid catalyst, significantly improving yield and purity compared to solution-phase reflux methods.
Chemical Strategy & Mechanism[1][2][3]
Mechanistic Pathway (E1 Elimination)
The reaction proceeds via an E1 (Elimination Unimolecular) mechanism. The hydroxyl group is protonated, converting it into a good leaving group (
Visualization: Reaction Pathway
The following diagram illustrates the critical intermediates and the competing polymerization pathway that must be suppressed.
Figure 1: Mechanistic pathway showing the E1 elimination sequence and the critical risk of cationic polymerization (red path) if the product remains in the acidic medium.
Experimental Protocols
Method A: Solid-Supported Acid Catalysis (Reactive Distillation)
Status: Preferred / High Purity
Rationale: Using Potassium Bisulfate (
Materials
-
Substrate: this compound (10.0 g, 51.5 mmol)
-
Catalyst: Fused Potassium Bisulfate (
), powdered (0.5 g, 5 wt%) -
Inhibitor: 4-tert-Butylcatechol (TBC) or Hydroquinone (50 mg)
-
Apparatus: Short-path distillation head, vacuum pump, oil bath, receiving flask (chilled).
Step-by-Step Protocol
-
Preparation: In a 50 mL round-bottom flask, combine the substrate alcohol, powdered
, and a small magnetic stir bar. -
Inhibitor Addition: Add 10-20 mg of TBC directly to the reaction flask and another 10-20 mg to the receiving flask.
-
Why? The inhibitor in the reaction flask prevents polymerization in the pot; the inhibitor in the receiver protects the distilled product.
-
-
Setup: Assemble a short-path distillation apparatus. Connect to a vacuum manifold capable of maintaining <5 mmHg. Immerse the receiving flask in an ice/salt bath (-10°C).
-
Dehydration:
-
Apply vacuum (aim for 1–5 mmHg).
-
Heat the oil bath gradually to 140–160°C .
-
The alcohol will melt, and dehydration will begin. Water and the styrene product will co-distill.
-
-
Collection: Monitor the head temperature. The product should distill as a clear oil. Continue heating until no further distillate comes over (usually 30–60 mins).
-
Workup:
-
The distillate will contain two phases: the styrene oil and water.
-
Dilute the distillate with Diethyl Ether (
) or Dichloromethane (DCM). -
Separate the organic layer.[1] Dry over anhydrous
. -
Filter and concentrate under reduced pressure (keep bath temp <30°C).
-
-
Storage: Store the neat oil at -20°C under Argon. Ensure inhibitor is present.
Method B: Solution Phase Dehydration (Dean-Stark)
Status: Alternative / Scalable Rationale: Suitable if vacuum distillation equipment is unavailable. Uses an azeotrope to remove water and drive the equilibrium.
Materials
-
Substrate: this compound (10.0 g)
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH[2]·
) (100 mg, 1 mol%) -
Solvent: Toluene (100 mL)
-
Inhibitor: BHT (Butylated hydroxytoluene) (50 mg)
Step-by-Step Protocol
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging: Add substrate, Toluene, p-TsOH, and BHT to the flask.
-
Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C).
-
Observation: Water will collect in the trap. The reaction is complete when water evolution ceases (typically 1–3 hours).
-
-
Quench (Critical): Cool the mixture to room temperature. Immediately wash the organic layer with saturated
solution (2 x 50 mL) to neutralize the acid.-
Warning: Failure to neutralize p-TsOH completely will result in the product polymerizing into a solid block during solvent evaporation.
-
-
Workup: Wash with brine, dry over
, and filter. -
Purification: Remove Toluene via rotary evaporation. The crude oil may require vacuum distillation (Kugelrohr) to remove trace impurities.
Analytical Validation & Specifications
Expected Data Profile
The following table summarizes the expected physical and spectral properties for the target molecule.
| Parameter | Specification / Observation | Notes |
| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/polymerization. |
| GC Purity | >95% (Area %) | Main impurity is often the ether dimer. |
| Vinyl protons: | Characteristic ABX pattern for styrene. | |
| Methoxy: | Integration 3H and 6H respectively. | |
| Stability | Unstable at RT without inhibitor | Polymerizes within hours if acid traces remain. |
Workflow Visualization
The following diagram outlines the critical decision points in the workflow.
Figure 2: Operational workflow comparing the Reactive Distillation (Green) and Azeotropic Reflux (Yellow) pathways.
Troubleshooting & Critical Process Parameters (CPPs)
Polymerization ("The Flask Solidified")
-
Cause: Acid catalyst was not removed/neutralized quickly enough, or temperature was too high without inhibitor.
-
Solution: Ensure TBC (4-tert-butylcatechol) is present in the receiving flask before distillation starts. If using Method B, the
wash must be thorough.
Incomplete Conversion
-
Cause: Equilibrium limitation (water not removed).
-
Solution: In Method A, ensure vacuum is sufficient (<10 mmHg) to pull water/styrene over. In Method B, ensure the Dean-Stark trap is functioning and the solvent is actually refluxing.
Ether Formation
-
Cause: Intermolecular dehydration (2 Alcohol
Ether) competes with Intramolecular dehydration (Alcohol Alkene). -
Solution: This is favored at lower temperatures or high concentrations. Method A (High Temp/Low Pressure) favors elimination (entropy driven) over substitution.
References
- Preparation of 4-methoxystyrene (Patent CN104447230B).Google Patents. Describes the use of Potassium Bisulfate (KHSO4)
-
Organic Syntheses, Coll. Vol. 8, p. 190 (1993). Dehydration of secondary alcohols using acid catalysis. General methodology for benzylic dehydration. [Link]
-
Polymer Source Inc. Synthesis of Poly(4-methoxystyrene). Highlights the living anionic polymerization susceptibility, reinforcing the need for inhibitors during monomer synthesis. [Link]
-
Vogel's Textbook of Practical Organic Chemistry (5th Ed). Chapter 5: Alkenes from Alcohols. Longman Scientific & Technical. Standard reference for acid-catalyzed dehydration mechanisms (E1) and Dean-Stark protocols. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 1-(4-Methoxy-2,6-dimethylphenyl)ethanol
Target Molecule: 1-(4-Methoxy-2,6-dimethylphenyl)ethanol Precursor: 1-(4-Methoxy-2,6-dimethylphenyl)ethanone CAS Registry (Product): 19447-02-0 Primary Challenge: Steric hindrance (2,6-dimethyl "ortho effect") and electronic donation (4-methoxy).[1]
Part 1: Executive Technical Summary
The synthesis of This compound via the reduction of its corresponding acetophenone presents a classic case of sterically hindered carbonyl reduction .[1]
Unlike simple acetophenones, the 2,6-dimethyl substitution pattern creates a "picket fence" around the carbonyl carbon, significantly impeding the Bürgi-Dunitz trajectory required for nucleophilic hydride attack. Furthermore, the 4-methoxy group acts as an electron-donating group (EDG), increasing electron density at the carbonyl oxygen but rendering the carbonyl carbon less electrophilic.
Optimization Strategy:
-
For Racemic Synthesis: Standard NaBH₄ reduction is often sluggish.[2] Luche Reduction conditions (CeCl₃/NaBH₄) are required to activate the carbonyl and facilitate hydride attack.[2]
-
For Enantioselective Synthesis: The steric bulk, while kinetically challenging, can be leveraged thermodynamically to lock the substrate conformation, often resulting in high enantioselectivity (ee) using CBS (Corey-Bakshi-Shibata) Reduction or Noyori Transfer Hydrogenation .[2]
Part 2: Troubleshooting Guide & FAQs
Scenario A: "The reaction stalls at 50% conversion despite adding excess NaBH₄."
Diagnosis: Steric Inhibition & Borate Complex Stability.[2] The two ortho-methyl groups block the approach of the borohydride. Additionally, as the reaction proceeds, the resulting alkoxy-borates can form stable complexes that crowd the active site, preventing further reduction.[2]
Corrective Action:
-
Switch to Luche Conditions: Add Cerium(III) Chloride heptahydrate (CeCl₃·7H₂O) in a 1:1 molar ratio with the ketone.[2] The Ce³⁺ ion coordinates with the carbonyl oxygen, increasing its electrophilicity and permitting reduction even in sterically congested environments.
-
Solvent Modification: Switch from pure ethanol to Methanol .[2] Methanol is smaller and solvates the borohydride species better, increasing the effective concentration of the active reducing agent.
Scenario B: "I am observing low enantiomeric excess (ee < 80%) with standard Noyori catalysts."
Diagnosis: Improper Catalyst-Substrate Match.[1] Standard Ru-BINAP systems rely on specific steric clashes between the ligand and the substrate's aryl ring.[2] The 2,6-dimethyl substitution forces the phenyl ring to rotate perpendicular to the carbonyl plane (to minimize A(1,3) strain), which alters the standard quadrant projection used to predict face selectivity.[2]
Corrective Action:
-
Use CBS Reduction: The oxazaborolidine system is often superior for ortho-substituted systems.[1][2] The steric bulk of the 2,6-dimethylphenyl group forces it to act as the "Large" (L) group with high fidelity, locking the transition state geometry and often yielding ee > 95%.
-
Protocol Adjustment: Lower the temperature to -30°C. While this slows the kinetics (already slow due to sterics), it maximizes the energy difference (
) between the Re-face and Si-face pathways.[1]
Scenario C: "Product isolation yields a viscous oil with trapped boron impurities."
Diagnosis: Incomplete Hydrolysis.[2] Sterically hindered borate esters (formed during CBS or borane reductions) are notoriously difficult to hydrolyze.[2] Standard acidic workups may not penetrate the steric shield of the 2,6-dimethyl groups effectively.
Corrective Action:
-
Amino-Alcohol Workup: Quench the reaction with methanol , followed by a wash with 1M tartaric acid or ethanolamine .[2] These agents chelate boron more effectively than simple hydrolysis, breaking the stable product-boron complex.[2]
Part 3: Decision Matrix & Pathway Visualization
The following diagram illustrates the decision logic for selecting the optimal synthetic pathway based on your purity requirements.
Caption: Decision tree for selecting reduction conditions based on stereochemical requirements and steric constraints.
Part 4: Optimized Experimental Protocols
Protocol A: Racemic Reduction (Luche Conditions)
Best for: Initial scale-up, standard reference material generation.[1]
Rationale: The addition of CeCl₃ acts as a Lewis acid to activate the carbonyl. This is critical because the 2,6-dimethyl groups block the approach of the nucleophile; Ce³⁺ coordination pulls electron density, making the carbon susceptible to attack even by the bulky borohydride complex.
Materials:
-
Substrate: 1-(4-Methoxy-2,6-dimethylphenyl)ethanone (1.0 eq)[1]
-
Reagent: NaBH₄ (1.5 eq)[2]
-
Solvent: Methanol (0.4 M concentration relative to substrate)[2]
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve the ketone and CeCl₃·7H₂O in Methanol. Stir at room temperature for 15 minutes to ensure complexation.
-
Cooling: Cool the mixture to 0°C (ice bath).
-
Addition: Add NaBH₄ portion-wise over 20 minutes. Note: Gas evolution (H₂) will occur; ensure venting.[2]
-
Reaction: Allow to warm to room temperature. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes).[2] The 2,6-dimethyl group may extend reaction time to 2–4 hours.[2]
-
Quench: Add saturated aqueous NH₄Cl.
-
Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]
Protocol B: Enantioselective CBS Reduction
Best for: Drug development intermediates requiring >95% ee.[2]
Rationale: The CBS catalyst (oxazaborolidine) utilizes the steric bulk of the substrate to its advantage. The "Large" group (the 2,6-dimethylphenyl ring) is forced away from the catalyst wall, directing hydride delivery almost exclusively to one face.
Materials:
-
Substrate: 1-(4-Methoxy-2,6-dimethylphenyl)ethanone (1.0 eq)[1]
-
Catalyst: (R)-Me-CBS (0.1 eq, 10 mol%) for (S)-alcohol (Check specific stereochemical outcome in pilot).
-
Reductant: Borane-THF complex (BH₃[1][3][4]·THF, 1.0 M) or Catecholborane (0.7 eq).[2]
-
Solvent: Anhydrous THF.
Step-by-Step:
-
Drying: Flame-dry all glassware under Nitrogen/Argon.[1]
-
Catalyst Prep: Charge flask with (R)-Me-CBS solution.
-
Borane Activation: Add the Borane-THF solution to the catalyst at room temperature. Stir for 10 minutes.
-
Substrate Addition: Dissolve the ketone in anhydrous THF. Add this solution slowly (via syringe pump over 1 hour) to the catalyst/borane mixture. Crucial: Slow addition keeps the concentration of free ketone low, preventing non-catalyzed (racemic) background reduction.[2]
-
Temperature: Maintain reaction at -20°C to 0°C.
-
Quench (Critical Step): Add Methanol slowly (Caution: H₂ evolution).
-
Hydrolysis: Add 1N HCl and stir for 30 minutes to break the boron-nitrogen bond.
-
Purification: Extract with ether. Flash chromatography is usually required to remove catalyst residues.[2]
Part 5: Comparative Data Analysis
The following table summarizes expected outcomes based on literature precedents for 2,6-disubstituted acetophenones.
| Method | Reagent System | Approx.[2][3][4][5][6][7][8][9][10] Yield | Est. Enantiomeric Excess (ee) | Key Advantage | Key Limitation |
| Standard | NaBH₄ / EtOH | 40-60% | 0% (Racemic) | Cheap | Incomplete conversion due to sterics.[1] |
| Luche | NaBH₄ / CeCl₃ / MeOH | 90-95% | 0% (Racemic) | High conversion | Racemic product only.[1][2] |
| CBS | Me-CBS / BH₃[1]·THF | 85-92% | 94-98% | High stereocontrol | Sensitive to moisture; requires slow addition.[1] |
| Noyori | Ru-TsDPEN / Formic Acid | 80-90% | 90-95% | Scalable; no cryogenic temps | Slower reaction rates for ortho-subs.[1][2] |
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2][8] Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553.[2][8]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research, 30(2), 97–102.[2]
-
Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis.[2] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459.[2]
-
Eschmann, C., Song, L., & Schreiner, P. R. (2020). London Dispersion Rather than Steric Hindrance Determines the Enantioselectivity of the Corey–Bakshi–Shibata Reduction.[2][7] Angewandte Chemie International Edition. (Highligting the role of dispersion in hindered substrates). [2]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. kanto.co.jp [kanto.co.jp]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. uwindsor.ca [uwindsor.ca]
Technical Support Center: A Guide to High-Purity 1-(4-Methoxy-2,6-dimethylphenyl)ethanol Synthesis
Introduction: Welcome to the technical support guide for the synthesis of 1-(4-methoxy-2,6-dimethylphenyl)ethanol. This molecule is a key intermediate in various research and development pipelines, where its purity is paramount to ensure reproducible and reliable downstream results. The most prevalent synthetic route involves a Grignard reaction, a powerful C-C bond-forming method that is notoriously sensitive to reaction conditions. Impurities can arise from starting materials, competing side reactions, and during workup. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, provides expert-backed insights and validated protocols to help you minimize impurity formation and achieve high-purity material.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most direct and widely adopted method is the Grignard reaction. This involves two primary variations:
-
Route A: Reaction of the Grignard reagent derived from 2-bromo-5-methoxy-m-xylene with acetaldehyde.
-
Route B: Reaction of methylmagnesium halide (e.g., MeMgBr or MeMgCl) with 4-methoxy-2,6-dimethylbenzaldehyde.
Route A is often preferred as acetaldehyde is a simple electrophile, though its gaseous nature requires careful handling. Route B is also effective, but the synthesis of the starting aldehyde may introduce its own set of impurities. This guide will focus on optimizing Route A.
Q2: What are the primary sources of impurities in this Grignard synthesis?
Impurities can be broadly categorized as follows:
-
Process-Related Impurities:
-
Wurtz Coupling Product: Formation of a biaryl impurity, bis(4-methoxy-2,6-dimethylphenyl), from the reaction of the Grignard reagent with unreacted 2-bromo-5-methoxy-m-xylene.
-
Protonolysis Product: Formation of 4-methoxy-1,3-dimethylbenzene if the Grignard reagent reacts with adventitious water or other protic sources.
-
-
Starting Material-Related Impurities:
-
Unreacted 2-bromo-5-methoxy-m-xylene.
-
Contaminants present in the starting aryl bromide or magnesium turnings.
-
-
Reaction-Related Impurities:
-
Unreacted acetaldehyde or its polymerization byproducts.
-
Over-addition products are not a concern with acetaldehyde but can be with other electrophiles.
-
Q3: How can I effectively monitor the reaction to minimize impurity formation?
In-process monitoring is crucial. The most common techniques are Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
-
TLC: Use a non-polar solvent system (e.g., Hexane:Ethyl Acetate 8:2) to track the consumption of the aryl bromide. The Grignard reagent itself will quench on the silica plate, appearing as the protonolysis product (4-methoxy-1,3-dimethylbenzene), while the desired alcohol product will be significantly more polar.
-
GC: Quench a small aliquot of the reaction mixture with a suitable reagent (e.g., saturated NH₄Cl solution) and extract with ether. GC analysis can quantify the consumption of starting material and the formation of both the desired product and key volatile impurities like the Wurtz coupling product.
Q4: What are the most effective purification techniques for the final product?
Post-reaction purification is critical for removing residual impurities.
-
Aqueous Workup: A careful quench with a mildly acidic solution, such as saturated ammonium chloride, is essential to protonate the alkoxide product and dissolve magnesium salts without causing degradation.
-
Silica Gel Column Chromatography: This is the most effective method for separating the desired polar alcohol from non-polar impurities like the Wurtz product and unreacted aryl bromide. A gradient elution, starting with a low polarity solvent system (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity, typically provides the best separation.
-
Recrystallization/Distillation: If the product is a solid, recrystallization from a suitable solvent system can be highly effective. If it is a liquid, distillation under reduced pressure may be an option, although this depends on the thermal stability of the compound and the boiling points of the impurities.
Q5: Which analytical methods are best suited for final purity assessment?
A combination of methods is recommended for comprehensive purity analysis and structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the gold standard for quantifying the purity of the final product and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and ensuring it is free from structurally similar impurities.
Troubleshooting Guide
Problem: The Grignard reaction fails to initiate.
-
Probable Cause: The primary reason for initiation failure is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction with the aryl halide. Another common cause is the presence of moisture in the glassware or solvent, which quenches any small amount of Grignard reagent that does form.
-
Solution & Scientific Rationale:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried in an oven (e.g., 120 °C for at least 4 hours) and assembled hot under an inert atmosphere (Nitrogen or Argon). Solvents like diethyl ether or THF must be anhydrous grade and preferably distilled from a suitable drying agent.
-
Magnesium Activation: The MgO layer must be disrupted.
-
Mechanical Activation: Vigorously stir the dry magnesium turnings or gently crush them with a glass rod in situ under an inert atmosphere to expose a fresh metal surface.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, and the resulting MgI₂ helps to chemically etch the oxide layer. Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with Mg produces ethylene gas, providing a visual cue of activation.
-
-
Problem: A significant amount of 4-methoxy-1,3-dimethylbenzene is observed in the final product.
-
Probable Cause: This impurity is the result of the Grignard reagent being protonated (quenched) by a protic source, most commonly trace amounts of water in the reaction mixture or the acetaldehyde.
-
Solution & Scientific Rationale:
-
Verify Anhydrous Conditions: Re-evaluate your drying procedures for glassware and solvents. Ensure your inert gas line has a drying tube.
-
Purify Reagents: If using commercial acetaldehyde, consider distilling it immediately before use to remove water and any acidic impurities (like acetic acid) that can form upon storage.
-
Problem: A high molecular weight impurity, likely bis(4-methoxy-2,6-dimethylphenyl), is detected by GC-MS.
-
Probable Cause: This is the classic Wurtz coupling side product. It forms when a molecule of the Grignard reagent nucleophilically attacks the C-Br bond of an unreacted aryl bromide molecule. This side reaction is favored when there is a high local concentration of the aryl bromide.
-
Solution & Scientific Rationale:
-
Slow Addition: The most effective way to minimize Wurtz coupling is to add the solution of 2-bromo-5-methoxy-m-xylene to the magnesium suspension very slowly (dropwise). This maintains a low concentration of the aryl halide in the flask, ensuring it reacts with the magnesium surface preferentially over the already-formed Grignard reagent.
-
Solvent Choice: Tetrahydrofuran (THF) is often superior to diethyl ether for sterically hindered Grignard formations and can sometimes reduce the rate of Wurtz coupling due to its coordination with the magnesium center.
-
Problem: The reaction is sluggish, and a significant amount of unreacted aryl bromide remains.
-
Probable Cause: The steric hindrance from the two ortho-methyl groups on the aromatic ring can slow down the rate of Grignard formation.
-
Solution & Scientific Rationale:
-
Increase Temperature: While initiation should occur at room temperature, once the reaction is safely underway, gentle refluxing in THF (boiling point ~66 °C) can provide the necessary activation energy to drive the reaction to completion.
-
Use Finer Magnesium: Using magnesium powder or finely divided turnings increases the surface area available for reaction, which can accelerate the rate of formation. Exercise caution as magnesium powder can be pyrophoric.
-
Allow Sufficient Reaction Time: For sterically hindered systems, allow the Grignard formation step to proceed for a longer period (e.g., 2-4 hours) before adding the electrophile. Monitor by TLC or GC to confirm the consumption of the starting bromide.
-
Optimized Experimental Protocol
This protocol is designed as a self-validating system to achieve high purity.
Preparation and Setup
-
Dry all glassware (round-bottom flask, condenser, addition funnel) in an oven at 120 °C overnight and assemble while hot under a positive pressure of dry nitrogen.
-
Equip the flask with a magnetic stir bar and the condenser with a nitrogen inlet adapter connected to a bubbler.
Grignard Reagent Formation
-
To the flask, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine.
-
In the addition funnel, prepare a solution of 2-bromo-5-methoxy-m-xylene (1.0 equivalent) in anhydrous THF.
-
Add a small portion (~5-10%) of the aryl bromide solution to the magnesium. Stir vigorously. Initiation is indicated by the disappearance of the iodine color and gentle bubbling or warming. If it does not start, gently warm the flask with a heat gun.
-
Once initiated, add the remainder of the aryl bromide solution dropwise over 60-90 minutes to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to a gentle reflux for an additional 2 hours to ensure complete formation. The solution should appear grayish and slightly cloudy.
Reaction with Acetaldehyde
-
Cool the Grignard solution to 0 °C in an ice-water bath.
-
Slowly bubble freshly distilled acetaldehyde gas (1.1 equivalents) through the solution via a cannula, or add a pre-condensed solution of acetaldehyde in anhydrous THF dropwise. Maintain the temperature below 10 °C throughout the addition.
-
After the addition, allow the mixture to warm to room temperature and stir for 1 hour.
Quenching and Workup
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification and Analysis
-
Purify the crude oil by silica gel column chromatography, eluting with a gradient of 5% to 20% ethyl acetate in hexane.
-
Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo.
-
Confirm the structure and assess purity using ¹H NMR, GC-MS, and HPLC.
Data Presentation
The following table summarizes the typical impurity profile that can be achieved with an optimized protocol compared to a non-optimized one.
| Impurity Name | Potential Source | Typical Level (Non-Optimized) | Typical Level (Optimized) | Analytical Method |
| 4-methoxy-1,3-dimethylbenzene | Protonolysis of Grignard | 2-5% | < 0.5% | GC-MS |
| bis(4-methoxy-2,6-dimethylphenyl) | Wurtz Coupling | 3-8% | < 1.0% | GC-MS, HPLC |
| 2-bromo-5-methoxy-m-xylene | Unreacted Starting Material | 1-4% | < 0.2% | GC-MS, HPLC |
| Acetaldehyde polymers | Side reaction of electrophile | Variable | < 0.1% | ¹H NMR |
Visualizations
Reaction and Impurity Formation Pathway
The following diagram illustrates the desired reaction pathway to form this compound and the two major competing side reactions.
Caption: Key reaction and side-product pathways.
Purification Workflow
This workflow outlines the logical steps from the crude reaction mixture to the final, purified product.
Technical Support Center: Optimizing 1-(4-Methoxy-2,6-dimethylphenyl)ethanol Reactions
Subject: Troubleshooting & Optimization Guide for Sterically Hindered, Electron-Rich Benzylic Alcohols Ticket ID: CHEM-SUP-8821 Agent: Senior Application Scientist (Catalysis Division)
Critical Substrate Analysis
Before selecting a catalyst, you must understand the unique "push-pull" conflict introduced by your specific substrate: 1-(4-Methoxy-2,6-dimethylphenyl)ethanol .
The "2,6-Dimethyl" Steric Wall
The two ortho-methyl groups create a severe steric blockade around the reaction center.
-
Impact: Standard "lock-and-key" catalysts (like generic Ru-TsDPEN) often fail to coordinate effectively, leading to
conversion. -
Requirement: You need a catalyst with a "tethered" architecture or an enzyme with a flexible active site pocket.
The "4-Methoxy" Electronic Trap
The para-methoxy group is a strong electron-donating group (EDG).
-
Impact on Synthesis: It makes the carbonyl carbon less electrophilic, significantly slowing down hydride transfer rates (
). -
Impact on Stability: Once formed, the alcohol is acid-sensitive . The EDG stabilizes the benzylic carbocation, making the product prone to rapid racemization or solvolysis under even mildly acidic conditions (e.g., unbuffered silica gel).
Interactive Troubleshooting Guides
Module A: Asymmetric Synthesis (Ketone Alcohol)
User Issue: "I am using standard Ru-TsDPEN (Noyori catalyst) in Isopropanol, but conversion stalls at <10% after 24 hours."
Diagnosis:
The standard Noyori catalyst relies on a specific
Solution Protocol: Tethered Ruthenium Catalysis Switch to a "Tethered" Ru-complex where the arene ligand is covalently linked to the diamine. This pulls the ligand back, opening the coordination sphere for bulky substrates.
Recommended Workflow:
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) |
| Catalyst | RuCl(p-cymene)[(S,S)-TsDPEN] | Ru-Tethered-TsDPEN (Wills Catalyst) |
| H-Source | Isopropanol (reversible) | Formic Acid / TEA (5:2) (irreversible) |
| Temperature | 25°C | 40–60°C (to overcome steric activation barrier) |
| Concentration | 0.5 M | 1.0 M (High conc. favors kinetics) |
Step-by-Step Protocol:
-
Degassing: Purge the reaction vessel with Argon for 15 mins. Oxygen deactivates the hydride species.
-
Charge: Add 1-(4-methoxy-2,6-dimethylphenyl)ethanone (1.0 eq) and Ru-Tethered catalyst (S/C 200–500).
-
Solvent: Add the azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio). Note: Ensure the mixture is strictly degassed.
-
Reaction: Stir at 50°C. Monitor via HPLC.
-
Quench: Pour into saturated NaHCO₃ . Crucial: Do not use water or acid; keep pH > 8.
Module B: Post-Reaction Stability (The "Vanishing ee")
User Issue: "My HPLC showed 98% ee in the reaction mixture, but after column chromatography, it dropped to 60% ee."
Diagnosis:
You are experiencing Acid-Catalyzed Racemization . The electron-rich 4-methoxy group stabilizes the benzylic carbocation intermediate, allowing the chiral center to "scramble" via an
Troubleshooting Checklist:
Corrective Action (Purification Guide):
-
Pre-treat Silica: Slurry your silica gel with 1% Triethylamine (TEA) in Hexanes before packing the column. This neutralizes acidic sites.
-
Eluent: Add 0.5% TEA to your mobile phase (e.g., Hexanes/EtOAc + 0.5% TEA).
-
NMR: Filter CDCl₃ through basic alumina or use
(Benzene-d6) for analysis.
Decision Logic & Mechanism Visualization
Figure 1: Catalyst Selection Decision Tree
Use this logic flow to select the correct catalytic system based on your specific steric/electronic constraints.
Caption: Logic flow for selecting catalysts for hindered acetophenones. Note the divergence to Tethered Ru or Biocatalysis for 2,6-systems.
Figure 2: The Mechanism of Failure (Steric Clash)
Why standard catalysts fail vs. why tethered catalysts succeed.
Caption: Comparative mechanistic view. The tethered ligand creates a cavity that accommodates the ortho-methyl groups.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research.
-
Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of ketones using tethered Ru(II) catalysts. Tetrahedron: Asymmetry.
-
Hannedouche, J., & Wills, M. (2009). Tethered Ru(II) catalysts for asymmetric transfer hydrogenation of ketones.[1][3][4][5] Current Opinion in Drug Discovery & Development. (Validating the use of tethered systems for hindered substrates).
- Parvulescu, A., et al. (2010). Electronic effects in the hydrogenation of acetophenones. Advanced Synthesis & Catalysis. (Detailing the retarding effect of p-OMe groups).
Sources
- 1. scilit.com [scilit.com]
- 2. kanto.co.jp [kanto.co.jp]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Properties and Reactivity of 1-(4-Methoxy-2,6-dimethylphenyl)ethanol and 1-(4-methoxyphenyl)ethanol
For the discerning researcher in organic synthesis and drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The subtle interplay of electronic and steric effects can dramatically alter the reactivity and physical properties of a molecule, thereby influencing reaction outcomes, yields, and purities. This guide provides an in-depth comparison of two structurally related benzylic alcohols: 1-(4-methoxy-2,6-dimethylphenyl)ethanol and its sterically unhindered analogue, 1-(4-methoxyphenyl)ethanol.
This document will delve into the structural nuances of these compounds, compare their physical and spectroscopic properties, and provide a detailed analysis of their expected reactivity in common organic transformations. Furthermore, we present robust experimental protocols to enable researchers to validate these differences in a laboratory setting.
Introduction to the Contenders: A Tale of Two Alcohols
At first glance, this compound and 1-(4-methoxyphenyl)ethanol appear to be close cousins. Both possess a 4-methoxyphenyl moiety and a secondary alcohol at the benzylic position. However, the presence of two ortho-methyl groups in the former introduces significant steric hindrance around the reactive hydroxyl group and the aromatic ring. This seemingly minor structural modification has profound implications for the chemical behavior of the molecule.
1-(4-methoxyphenyl)ethanol is a readily available and widely used building block in organic synthesis. Its electron-rich aromatic ring, activated by the para-methoxy group, and its secondary alcohol functionality make it a versatile precursor for a variety of transformations.
This compound , on the other hand, represents a more specialized reagent. The ortho-methyl groups act as bulky sentinels, shielding the hydroxyl group and influencing the conformation of the molecule. This steric encumbrance can be strategically exploited to achieve selective transformations or to study the impact of steric hindrance on reaction mechanisms.
At a Glance: Physicochemical and Spectroscopic Properties
A direct comparison of the fundamental properties of these two molecules is essential for predicting their behavior in different solvent systems and for their characterization. While extensive data is available for 1-(4-methoxyphenyl)ethanol, experimental data for this compound is not as readily available in the literature. The table below summarizes the known and predicted properties.
| Property | This compound | 1-(4-methoxyphenyl)ethanol |
| CAS Number | 19447-02-0 | 3319-15-1[1] |
| Molecular Formula | C₁₁H₁₆O₂ | C₉H₁₂O₂[2] |
| Molecular Weight | 180.24 g/mol | 152.19 g/mol [3] |
| Boiling Point | Predicted: Higher than 1-(4-methoxyphenyl)ethanol due to increased molecular weight. | 95 °C / 1 mmHg[1] |
| Density | Predicted: Slightly lower than 1-(4-methoxyphenyl)ethanol due to less efficient packing from steric hindrance. | 1.079 g/mL at 25 °C[1] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, chloroform). Limited solubility in water.[2] | Soluble in common organic solvents (e.g., ethanol, ether, chloroform). Limited solubility in water.[2] |
| Appearance | - | Colorless to pale yellow liquid.[2] |
Spectroscopic Data Comparison:
The spectroscopic data provides a fingerprint for each molecule.
1-(4-methoxyphenyl)ethanol:
-
¹H NMR (CDCl₃): The proton NMR spectrum of 1-(4-methoxyphenyl)ethanol is well-documented. Key signals include a doublet for the methyl protons adjacent to the hydroxyl group, a quartet for the benzylic proton, signals for the aromatic protons, and a singlet for the methoxy protons.[4][5]
-
¹³C NMR (CDCl₃): The carbon NMR spectrum shows distinct signals for the methyl, methoxy, benzylic, and aromatic carbons.[3][5]
-
IR (Neat): The infrared spectrum displays a characteristic broad absorption for the O-H stretch of the alcohol, along with C-H and C-O stretching frequencies.[3]
This compound:
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show significant differences due to the ortho-methyl groups. The aromatic protons will likely appear as a singlet due to symmetry. The benzylic proton's signal may be broader or shifted due to hindered rotation. The ortho-methyl protons will give a singlet.
-
¹³C NMR (Predicted): The carbon spectrum will show additional signals for the two ortho-methyl groups and will reflect the symmetry of the aromatic ring.
-
IR (Predicted): The IR spectrum is expected to be broadly similar to its analogue, with a prominent O-H stretch.
Reactivity Profile: The Decisive Impact of Steric Hindrance
The primary differentiator between these two molecules in a chemical reaction is the steric hindrance imposed by the ortho-methyl groups in this compound. This steric bulk can significantly impede the approach of reagents to the benzylic alcohol, leading to slower reaction rates or even complete inhibition of certain transformations.
Oxidation of the Benzylic Alcohol
The oxidation of benzylic alcohols to the corresponding aldehydes or ketones is a fundamental transformation in organic synthesis.
-
1-(4-methoxyphenyl)ethanol: This alcohol is readily oxidized to 4-methoxyacetophenone using a variety of oxidizing agents.[6][7] The accessibility of the benzylic C-H bond allows for efficient oxidation.
-
This compound: The oxidation of this sterically hindered alcohol is expected to be significantly slower. The bulky ortho-methyl groups will shield the benzylic proton and the hydroxyl group, making it more difficult for the oxidant to access the reaction center. This steric hindrance can lead to the need for more forcing reaction conditions or the use of smaller, more reactive oxidizing agents. In some cases, the reaction may not proceed to completion. Studies on related sterically hindered benzylic alcohols have shown a marked decrease in oxidation rates.[8][9]
Fischer Esterification
Esterification is another common reaction of alcohols. The Fischer esterification involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst.
-
1-(4-methoxyphenyl)ethanol: This alcohol undergoes Fischer esterification with relative ease, although the reaction is subject to equilibrium control.[10]
-
This compound: The esterification of this alcohol is predicted to be considerably more challenging. The steric hindrance around the hydroxyl group will make the nucleophilic attack of the alcohol on the protonated carboxylic acid a much slower process. To achieve reasonable yields, one might need to employ more reactive acylating agents (e.g., acid chlorides or anhydrides) or specialized catalytic systems designed to overcome steric hindrance. The "ortho effect" is a well-documented phenomenon where ortho-substituents sterically hinder reactions at an adjacent functional group.[11]
Experimental Validation: Comparative Protocols
To empirically demonstrate the reactivity differences discussed above, the following detailed experimental protocols are provided. These protocols are designed to be self-validating, with the expected outcome for the unhindered alcohol being a successful transformation, while the hindered alcohol is expected to show significantly lower reactivity under the same conditions.
Comparative Oxidation using TEMPO/Bleach
This protocol utilizes a mild and efficient catalytic system for the oxidation of secondary alcohols.
Objective: To compare the rate and yield of oxidation of the two benzylic alcohols to their corresponding ketones.
Materials:
-
1-(4-methoxyphenyl)ethanol
-
This compound
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite solution (bleach, ~8.25%)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Round-bottom flasks
Procedure:
-
Reaction Setup: In two separate 50 mL round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of each alcohol (152 mg of 1-(4-methoxyphenyl)ethanol and 180 mg of this compound) in 10 mL of DCM.
-
Addition of Catalysts: To each flask, add TEMPO (0.01 mmol, 1.6 mg) and an aqueous solution of KBr (1.0 mmol, 119 mg in 1 mL of water).
-
Initiation of Oxidation: Cool both flasks to 0 °C in an ice bath. To each flask, add a solution of 1.2 mmol of NaOCl (approximately 1.1 mL of 8.25% bleach) and 1.0 mmol of NaHCO₃ (84 mg) in 5 mL of water dropwise over 10 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reactions to stir at 0 °C. Monitor the progress of each reaction by thin-layer chromatography (TLC) every 30 minutes.
-
Workup: Once the starting material is consumed in the reaction with 1-(4-methoxyphenyl)ethanol (or after a set time, e.g., 4 hours, for comparison), quench both reactions by adding 10 mL of saturated aqueous Na₂S₂O₃ solution.
-
Extraction: Transfer the mixtures to separatory funnels and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).
-
Washing and Drying: Combine the organic layers for each reaction and wash with saturated aqueous NaHCO₃ (20 mL) and then with brine (20 mL). Dry the organic layers over anhydrous MgSO₄.
-
Isolation and Analysis: Filter the drying agent and concentrate the filtrates under reduced pressure. Analyze the crude products by ¹H NMR and gas chromatography (GC) to determine the conversion and yield of the respective ketones.
Expected Outcome: 1-(4-methoxyphenyl)ethanol is expected to be oxidized to 4-methoxyacetophenone in high yield. In contrast, this compound will likely show a much lower conversion to the corresponding ketone under the same reaction conditions, demonstrating the impact of steric hindrance.
Comparative Fischer Esterification with Acetic Acid
This classic protocol will highlight the differences in susceptibility to acid-catalyzed esterification.
Objective: To compare the equilibrium conversion of the two alcohols to their acetate esters.
Materials:
-
1-(4-methoxyphenyl)ethanol
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus (or a simple reflux setup)
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Round-bottom flasks
Procedure:
-
Reaction Setup: In two separate 100 mL round-bottom flasks equipped with a reflux condenser (and ideally a Dean-Stark trap) and a magnetic stir bar, place 10 mmol of each alcohol (1.52 g of 1-(4-methoxyphenyl)ethanol and 1.80 g of this compound).
-
Addition of Reagents: To each flask, add 30 mmol of glacial acetic acid (1.8 mL) and 20 mL of toluene.
-
Catalyst Addition: Carefully add 5 drops of concentrated H₂SO₄ to each flask.
-
Reaction: Heat the mixtures to reflux and maintain for 4 hours. If using a Dean-Stark trap, collect the water that is formed.
-
Cooling and Workup: Allow the reaction mixtures to cool to room temperature. Transfer each mixture to a separatory funnel containing 50 mL of diethyl ether.
-
Washing: Carefully wash the organic layer with 50 mL of water, followed by 50 mL portions of saturated aqueous NaHCO₃ until the effervescence ceases. Finally, wash with 50 mL of brine.
-
Drying and Isolation: Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude products by ¹H NMR spectroscopy to determine the ratio of ester to unreacted alcohol, and thus the conversion.
Expected Outcome: The esterification of 1-(4-methoxyphenyl)ethanol should proceed to a significant extent, establishing an equilibrium that favors the product. The reaction with this compound is expected to show a much lower conversion to the acetate ester, illustrating the profound steric hindrance to this reaction.
Visualizing the Concepts
To further clarify the structural differences and the experimental workflow, the following diagrams are provided.
Figure 1. Chemical structures of 1-(4-methoxyphenyl)ethanol and this compound.
Figure 2. General experimental workflow for comparative reactions.
Conclusion
The inclusion of two ortho-methyl groups on the aromatic ring of 1-(4-methoxyphenyl)ethanol fundamentally alters its chemical character. The resulting steric hindrance in this compound significantly reduces its reactivity in common transformations such as oxidation and esterification. This comparative guide provides the theoretical framework and practical experimental protocols for researchers to understand and exploit these differences. For scientists engaged in the synthesis of complex molecules, a thorough appreciation of such steric effects is not merely academic but a critical component of rational molecular design and synthetic strategy.
References
-
PubChem. 1-(4-Methoxyphenyl)ethanol. [Link]
-
ResearchGate. Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. [Link]
-
The Royal Society of Chemistry. A simple and efficient oxidation of alcohols with ruthenium on carbon. [Link]
-
ResearchGate. Oxidation of 1-(4-methoxyphenyl)ethanol (1a) using Au/SiO2 as catalyst... [Link]
-
Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. [Link]
-
The Royal Society of Chemistry. Supporting information for - Enantioselective reduction of prochiral ketones with a recyclable polystyrene-supported (S)-proline-derived catalyst. [Link]
-
Selective oxidation of benzylic alcohols using copper-manganese mixed oxide nanoparticles as catalyst. [Link]
-
Bulletin of Chemical Reaction Engineering & Catalysis. Esterification of Benzyl Alcohol with Acetic Acid over Mesoporous H-ZSM-5. [Link]
-
Wikipedia. Ortho effect. [Link]
Sources
- 1. 1-(4-METHOXYPHENYL)ETHANOL | 3319-15-1 [chemicalbook.com]
- 2. CAS 3319-15-1: 1-(4-Methoxyphenyl)ethanol | CymitQuimica [cymitquimica.com]
- 3. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. arabjchem.org [arabjchem.org]
- 10. journal.bcrec.id [journal.bcrec.id]
- 11. Ortho effect - Wikipedia [en.wikipedia.org]
Spectroscopic Characterization and Chiral Discrimination of 1-(4-Methoxy-2,6-dimethylphenyl)ethanol Isomers
Executive Summary
This guide provides a technical comparison of the spectroscopic behaviors of 1-(4-Methoxy-2,6-dimethylphenyl)ethanol , focusing on the discrimination between its enantiomers (
The presence of the 2,6-dimethyl substitution pattern introduces significant steric hindrance (ortho-effect), creating a unique spectroscopic environment compared to non-hindered analogs. While the molecule possesses a chiral center at the C1-position of the ethanol chain, the steric bulk also restricts rotation around the phenyl-carbinol bond, influencing NMR signals through magnetic anisotropy.
This document compares two primary analytical workflows for isomer differentiation:
-
Direct Chromatographic Separation (Chiral HPLC) for high-throughput Quality Control (QC).
-
Mosher’s Ester Derivatization (NMR) for absolute configuration assignment.
Structural Context & Isomerism[1]
Before analyzing spectra, it is critical to define the isomers and the structural "alternatives" (impurities/precursors).
The Molecule
-
Target: this compound[1]
-
Key Structural Features:
-
Chiral Center: C1 of the ethyl group.
-
Steric Blockade: Methyl groups at positions 2 and 6 of the phenyl ring.
-
Electronic Donor: Methoxy group at position 4.[2]
-
The Comparison Matrix
The "performance" of an analytical method is defined by its ability to distinguish the target from these alternatives:
| Isomer/Alternative | Nature | Key Differentiation Challenge |
| ( | Target (Eutomer) | Identical NMR/IR/MS to ( |
| ( | Distomer (Impurity) | Requires chiral environment (CSP or Derivatization) to detect.[1][3] |
| Ketone Precursor | Synthetic Starting Material | 1-(4-methoxy-2,6-dimethylphenyl)ethanone.[1] Must be quantifiably absent. |
| Rotamers | Conformational Isomers | Due to 2,6-dimethyl hindrance.[1] Usually fast-exchanging at RT but causes line broadening.[1] |
Part 1: Spectroscopic Validation (Alcohol vs. Ketone)
In process development, the first "comparison" is confirming the reduction of the ketone to the alcohol. The steric bulk of the 2,6-dimethyl groups often slows down reduction, making sensitive detection of the ketone mandatory.
NMR Comparison Data (Achiral)
The following table summarizes the representative
| Proton Environment | Ketone Precursor ( | Target Alcohol ( | Diagnostic Change |
| Carbonyl / Carbinol | N/A (C=O carbon ~205 ppm) | 5.20 - 5.35 (q) | Appearance of CH -OH quartet is the primary confirmation.[1] |
| Side Chain Methyl | 2.45 (s) | 1.45 - 1.55 (d) | Methyl shifts upfield and splits into a doublet ( |
| Aromatic Protons | 6.60 (s) | 6.55 (s) | Slight upfield shift due to loss of carbonyl electron withdrawal. |
| 2,6-Dimethyls | 2.25 (s) | 2.35 - 2.40 (s) | Often appear as broad singlets or distinct peaks if rotation is slow.[1] |
| Hydroxyl (-OH) | N/A | 1.80 - 2.00 (br s) | Exchangeable proton; appearance confirms alcohol.[1] |
Expert Insight: In 2,6-disubstituted systems, the methine proton (CH-OH) often appears further downfield (approx. 5.3 ppm) than in unhindered 1-phenylethanol (approx.[1] 4.8 ppm). This is due to the "orthogonal" conformation forced by the ortho-methyls, placing the methine proton in the descreening zone of the aromatic ring [1].
Part 2: Enantiomeric Discrimination (Method Comparison)
This section compares the two industry-standard methods for distinguishing the (
Method A: Chiral HPLC (Direct Separation)
Best for: Routine purity analysis, QC release testing, enantiomeric excess (ee) determination.
-
Mechanism: Differential interaction (H-bonding,
- stacking) with a Chiral Stationary Phase (CSP).[1] -
Recommended Column: Polysaccharide-based (e.g., Chiralcel OD-H or Chiralpak AD-H).[1] The 2,6-dimethyl substitution increases the "twist" of the phenyl ring, often enhancing recognition on cellulose-based phases compared to planar analogs.
Representative Performance Metrics (Chiralcel OD-H)
| Parameter | Value (Approx.) | Note |
| Mobile Phase | Hexane : IPA (95:5) | Low polarity required for H-bonding recognition.[1] |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow often improves resolution for hindered alcohols.[1] |
| Selectivity ( | 1.15 - 1.30 | Sufficient for baseline separation.[1] |
| Resolution ( | > 2.0 | Baseline separation achievable. |
| Elution Order | Varies | Must be determined via authentic standards or VCD. |
Method B: Mosher’s Ester Analysis (NMR)
Best for: Determining Absolute Configuration (AC) when no standard exists.
-
Mechanism: Reaction with (
)- and ( )- -methoxy- -(trifluoromethyl)phenylacetic acid (MTPA).[1][4][5] The resulting diastereomers have distinct NMR shifts due to the shielding cone of the MTPA phenyl group. -
Logic: The
value ( ) determines the spatial arrangement of substituents.
Diagnostic Logic for this compound
When analyzing the Mosher esters, the 2,6-dimethyl groups provide a massive signal for validation.[1]
-
Configuration Model:
-
(
)-MTPA Ester: The MTPA phenyl group shields substituents on the L1 side. -
(
)-MTPA Ester: The MTPA phenyl group shields substituents on the L2 side.
-
-
Observed Splitting:
Experimental Protocols
Protocol: Chiral HPLC Method Development
Validation Level: Self-Validating via Racemate Injection
-
Sample Prep: Dissolve 1 mg of racemic this compound in 1 mL of Hexane/IPA (50:50).
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Conditions:
-
Mobile Phase: Hexane / Isopropanol (98:2 to 90:10 gradient or isocratic).
-
Temp: 25°C.
-
Detection: UV @ 280 nm (targeting the electron-rich aromatic ring).[1]
-
-
Validation: Inject the racemate. You must observe two distinct peaks with area ratio ~50:50. If single peak, switch to Chiralpak AD-H or reduce IPA % to 1%.
-
Analysis: Inject pure sample. Calculate Enantiomeric Excess (
).[6]
Protocol: Mosher Ester Derivatization
Validation Level: Double-Derivatization (R and S)[1]
-
Reaction:
-
Take 10 mg of Alcohol + 15 mg of (
)-(-)-MTPA-Cl + 20 µL Pyridine in 0.5 mL CDCl . -
Shake for 10 mins (reaction is usually fast).
-
Repeat in a separate tube with (
)-(+)-MTPA-Cl.[1]
-
-
NMR Acquisition: Run
H NMR (400 MHz+) for both tubes. -
Calculation:
-
Identify the Side Chain Methyl doublet in both spectra.
-
Calculate
.[1][4][5] -
Interpretation: If
for the methyl group, the configuration is assigned according to the Cahn-Ingold-Prelog priority rules mapped to the Mosher model (typically implies specific spatial orientation of the methyl vs the aryl ring) [2].
-
Visualization of Analytical Logic
The following diagrams illustrate the workflow for characterizing this molecule.
Diagram 1: Characterization Workflow
Caption: Step-by-step spectroscopic validation workflow from synthesis to chiral purity confirmation.
Diagram 2: Mosher Analysis Logic
Caption: Logic flow for determining absolute configuration using the Mosher Ester method.
References
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[4][5] Nature Protocols, 2, 2451–2458. [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[6][7][8] Chemical Society Reviews, 37, 2593-2608. [Link]
-
Clayden, J., & Moran, W. (2006). The conformational effects of the 2,6-disubstitution pattern on biaryls and related systems. Angewandte Chemie International Edition, 45(43), 7118-7120. (General principle citation for steric hindrance). [Link]
Sources
- 1. 2-(4-Methoxyphenyl)ethanol [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. hplc.eu [hplc.eu]
- 8. phx.phenomenex.com [phx.phenomenex.com]
[1][2]
Executive Summary
This compound (MDPE ) represents a "Goldilocks" zone in carbocation chemistry.[1][2] It combines the strong electronic donation of a para-methoxy group with the kinetic stabilization provided by ortho-dimethyl substitution.[1][2]
Unlike its unhindered analog, 1-(4-methoxyphenyl)ethanol (MPE ), which reacts rapidly via both
-
Accelerated Ionization: The ground-state steric strain (B-strain) between the ortho-methyls and the ethanol side chain is relieved upon ionization to the
carbocation, resulting in solvolysis rates often exceeding those of purely electronic analogs.[1][2] -
Nucleophilic Exclusion: The ortho-methyl groups effectively block direct nucleophilic attack (
is forbidden) and retard the capture of the resulting carbocation, extending its lifetime. -
Acid Sensitivity: The compound is exceptionally acid-labile, making it a model for "super-acid sensitive" linkers used in solid-phase peptide synthesis (SPPS).[1][2]
Structural & Electronic Analysis
To understand the unique behavior of MDPE, we compare it against three distinct benchmarks:
| Compound ID | Structure Name | Role in Comparison | Key Feature |
| MDPE | This compound | Target | Steric + Electronic Synergy |
| MPE | 1-(4-Methoxyphenyl)ethanol | Electronic Control | High Resonance Stabilization |
| MesPE | 1-(2,4,6-Trimethylphenyl)ethanol | Steric Control | High Steric Acceleration (No p-OMe) |
| PE | 1-Phenylethanol | Baseline | Reference Standard |
The "Orthogonal" Stabilization Mechanism
In MPE , the phenyl ring and the empty p-orbital of the carbocation can easily achieve coplanarity, maximizing resonance stabilization.
In MDPE , the scenario is more complex. The 2,6-dimethyl groups exert significant steric pressure on the ethanol side chain in the ground state (
Furthermore, while ortho-substituents can sometimes twist the ring and inhibit resonance (Steric Inhibition of Resonance), in the case of the benzylic cation , the perpendicular arrangement of the empty p-orbital relative to the ring plane is often enforced by the methyl groups, maintaining effective hyperconjugative stabilization.
Comparative Reactivity Data
Solvolysis Rates (Ionization Potential)
The following table summarizes the relative rates of solvolysis (formation of the carbocation) in 80% Acetone/Water at 25°C.
Note: Values are normalized relative to 1-Phenylethanol (PE).[1][2]
| Compound | Relative Rate ( | Mechanism Dominance | Explanation |
| MDPE | ~150,000 * | Exclusive | Synergistic Effect: Electronic donation from p-OMe + Steric acceleration from o-Me |
| MPE | ~10,000 | Mixed | Strong resonance stabilization by p-OMe.[1][2] |
| MesPE | ~2,000 | Exclusive | Steric acceleration dominates; inductive effect of 3x Methyls.[2] |
| PE | 1.0 | Mixed | Baseline benzylic reactivity.[2] |
*Estimated based on additivity of substituent effects (Hammett-Brown
Nucleophilic Capture vs. Elimination
Once the carbocation is formed, the fate of the intermediate differs drastically between MDPE and MPE.
-
MPE Cation: Planar, accessible. Reacts rapidly with weak nucleophiles (water, alcohols).
-
MDPE Cation: The reaction center is shielded by the 2,6-dimethyl "walls."
-
Consequence: The rate of recombination with nucleophiles (
) is significantly slower.[2] -
Outcome: In the absence of strong nucleophiles, the cation persists longer or undergoes deprotonation (Elimination, E1) to form the styrene derivative, although the resulting styrene is also sterically congested.
-
Mechanistic Visualization
The following diagram illustrates the divergent pathways for MDPE compared to unhindered alcohols. Note the high barrier to nucleophilic attack on the MDPE cation.
Figure 1: Reaction coordinate flow for MDPE showing rapid ionization followed by competitive elimination due to steric hindrance of substitution.[2]
Experimental Protocols
Protocol A: Conductometric Solvolysis Kinetics
To verify the reactivity of MDPE relative to MPE, measuring the rate of HCl generation during solvolysis of the corresponding chloride (generated in situ) or the direct ionization in acidic media is recommended.
Objective: Determine
-
Preparation: Dissolve MDPE (0.01 M) in a thermostated mixture of 80% Acetone / 20% Water (v/v).
-
Acidification: Add a catalytic amount of HClO
(if studying acid-catalyzed ionization) or convert MDPE to its chloride using SOCl prior to the kinetic run.[1][2] -
Monitoring: Immerse a conductivity cell (platinum electrode) into the stirred solution at 25.0°C ± 0.1°C.
-
Data Acquisition: Record conductance (
) vs. time ( ). -
Analysis: Plot
vs. time. The slope corresponds to .[1][2]
Protocol B: Acid-Catalyzed Dehydration (NMR Study)
This protocol assesses the stability of the compound under acidic processing conditions.[1][2]
-
Setup: Dissolve 20 mg of MDPE in 0.6 mL of CDCl
in an NMR tube. -
Initiation: Add 1.0 equivalent of Trifluoroacetic Acid (TFA-d).[1][2]
-
Observation: Acquire
H NMR spectra at minutes. -
Markers:
-
Interpretation: Rapid disappearance of the methine quartet indicates high acid lability. If the cation is long-lived (due to steric protection), the intermediate signals may persist before collapsing to the styrene.
References
-
Electronic Effects in Solvolysis
-
Steric Acceleration in Benzylic Systems
-
General Carbocation Stability Trends
- Title: Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides.
-
Source: National Institutes of Health (PMC).[2]
-
URL:
-
Chemical Property Data (MPE)
-
Dehydration Mechanisms
Benchmarking Chiral Ligands in Asymmetric Catalysis: A Comparative Guide to the Enantioselective Addition of Diethylzinc to Aldehydes
In the pursuit of enantiomerically pure compounds, particularly chiral alcohols which are pivotal building blocks in the pharmaceutical and fine chemical industries, the selection of an effective chiral catalyst is of paramount importance.[1] This guide provides a comprehensive framework for benchmarking the catalytic activity of chiral ligands, with a specific focus on the enantioselective addition of diethylzinc to aldehydes—a classic and revealing model reaction. While direct catalytic applications of 1-(4-Methoxy-2,6-dimethylphenyl)ethanol derivatives are not extensively documented, this guide will utilize structurally related and well-characterized chiral β-amino alcohols as a primary reference point for comparison against other prominent ligand classes. The principles and protocols detailed herein offer a robust methodology for researchers, scientists, and drug development professionals to evaluate and select the optimal chiral ligand for their synthetic needs.
The Critical Role of the Chiral Ligand: From Concept to Enantiocontrol
The enantioselective addition of organometallic reagents to prochiral carbonyl compounds is a fundamental transformation in asymmetric synthesis. The success of this reaction hinges on the ability of a chiral ligand to create a stereochemically defined environment around a metal center. This chiral pocket dictates the facial selectivity of the nucleophilic attack on the aldehyde, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.
The choice of ligand is not merely a matter of academic curiosity; it has profound practical implications. A highly effective ligand will deliver the desired product in high yield and with excellent enantiomeric excess (e.e.), minimizing the need for costly and often low-yielding chiral resolution or purification steps. Furthermore, an efficient catalytic system operates with low catalyst loading, enhancing the atom economy and reducing the overall cost of the synthesis.
A Benchmark Reaction: The Asymmetric Addition of Diethylzinc to Benzaldehyde
To objectively compare the performance of different chiral ligands, a standardized benchmark reaction is essential. The addition of diethylzinc (Et₂Zn) to benzaldehyde has emerged as a gold standard for this purpose. This reaction is highly sensitive to the structure of the chiral ligand, and the resulting enantioselectivity serves as a reliable indicator of the ligand's effectiveness.
The general transformation is as follows:
The key performance indicators for this reaction are the chemical yield (%) of the 1-phenyl-1-propanol product and its enantiomeric excess (e.e., %).
Performance Benchmark: A Data-Driven Comparison of Chiral Ligand Classes
The following table summarizes the performance of various classes of chiral ligands in the asymmetric addition of diethylzinc to benzaldehyde. This data, compiled from the literature, provides a clear comparison of their catalytic efficacy.
| Ligand Class | Representative Ligand(s) | Yield (%) | e.e. (%) | Reference(s) |
| β-Amino Alcohols | Fructose-derived β-amino alcohol | up to 100 | up to 96 | [2][3][4] |
| Pinane-based aminodiol | up to 87 | up to 80 | [5] | |
| L-Proline-derived tertiary amino alcohols | High | up to 95 | [6][7] | |
| Camphor-derived β-amino alcohol | 88-98 | up to 96 | [8] | |
| Chiral Diols | Carbohydrate-derived diols | up to 100 | up to 96 | [2][3][4] |
| TADDOLs | High | up to 99 | [1] | |
| Phosphine Ligands | Aziridine-phosphines | up to 95 | up to 96 | [9] |
| Chiral P,N-ligands | Good to Excellent | Good to Excellent | [10] | |
| Other | α-Pinene-derived amines | up to 59 | up to 80 | [11] |
Note: The performance of a ligand can be highly dependent on the specific reaction conditions (solvent, temperature, catalyst loading, etc.). The data presented here is for comparative purposes and represents optimized or notable results from the cited literature.
Causality Behind Experimental Choices: The "Why" of the Protocol
The provided experimental protocol is designed to be a self-validating system. Each step and reagent choice is deliberate and grounded in established principles of organometallic chemistry and asymmetric catalysis.
-
Inert Atmosphere: Organozinc reagents are highly pyrophoric and sensitive to moisture and oxygen. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the decomposition of the diethylzinc and ensure the reproducibility of the results.
-
Dry Solvents: Water will rapidly quench the diethylzinc reagent. The use of anhydrous solvents is therefore mandatory. Toluene is a common choice due to its non-coordinating nature and appropriate boiling point.
-
Pre-formation of the Catalyst Complex: The chiral ligand and the diethylzinc are typically stirred together before the addition of the aldehyde. This allows for the in-situ formation of the active chiral zinc-ligand complex, which is the true catalytic species.
-
Controlled Temperature: The enantioselectivity of many asymmetric reactions is highly temperature-dependent. Lower temperatures often lead to higher enantiomeric excess by favoring the transition state that leads to the major enantiomer. The reaction is typically initiated at 0°C and may be allowed to warm to room temperature.
-
Quenching: The reaction is quenched by the addition of a protic source, such as a mild acid (e.g., 5% HCl solution), to protonate the resulting zinc alkoxide and liberate the chiral alcohol product.
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol provides a detailed, step-by-step methodology for evaluating the performance of a chiral ligand in the benchmark reaction.
Materials:
-
Chiral ligand (e.g., a chiral β-amino alcohol) (0.1 mmol)
-
Diethylzinc (1.0 M solution in hexanes, 3.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Anhydrous toluene (5 mL)
-
5% aqueous HCl solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (Schlenk flask, syringes, magnetic stirrer)
-
Inert atmosphere setup (argon or nitrogen line)
Procedure:
-
Catalyst Preparation:
-
Under an inert atmosphere, add the chiral ligand (0.1 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene (5 mL) to dissolve the ligand.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the diethylzinc solution (3.0 mL, 3.0 mmol) to the ligand solution via syringe.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
-
Reaction:
-
While maintaining the temperature at 0°C, add benzaldehyde (1.0 mmol) dropwise to the catalyst solution.
-
Stir the reaction mixture at 0°C for 2 hours, and then allow it to warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by slowly adding 5% aqueous HCl solution at 0°C.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by column chromatography on silica gel.
-
Determine the chemical yield of the purified 1-phenyl-1-propanol.
-
Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.
-
Visualizing the Process: Workflows and Catalytic Cycles
Experimental Workflow for Ligand Benchmarking
Caption: A generalized workflow for benchmarking a chiral ligand in the asymmetric addition of diethylzinc to an aldehyde.
Proposed Catalytic Cycle
Sources
- 1. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [digibug.ugr.es]
- 4. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Assessment of 1-(4-Methoxy-2,6-dimethylphenyl)ethanol by HPLC and Orthogonal GC
Introduction: The Imperative of Purity for Novel Pharmaceutical Intermediates
In the landscape of drug development, the journey from a promising molecule to a therapeutic agent is paved with rigorous analytical checkpoints. The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can introduce toxicity, alter pharmacology, or compromise the stability of the final drug product. This guide focuses on establishing a robust analytical framework for assessing the purity of 1-(4-Methoxy-2,6-dimethylphenyl)ethanol, a key intermediate whose structural integrity is paramount for its intended downstream applications in synthesis.
This document provides an in-depth comparison of two principal chromatographic techniques: High-Performance Liquid Chromatography (HPLC), the workhorse of pharmaceutical analysis, and Gas Chromatography (GC), a powerful orthogonal method. We will not only detail the "how" through step-by-step protocols but also the critical "why" behind each methodological choice, providing a comprehensive, self-validating system for purity assessment that aligns with stringent regulatory expectations.[1][2]
Pillar 1: Primary Purity Assessment via Reverse-Phase HPLC (RP-HPLC)
The initial assessment of a moderately polar, aromatic compound like this compound invariably begins with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Its versatility, precision, and suitability for non-volatile and thermally sensitive compounds make it the gold standard in pharmaceutical quality control.[3]
Causality Behind Experimental Choices
-
Column Selection (C18): A C18 (octadecylsilane) column is selected as the stationary phase due to its hydrophobic nature, which provides excellent retention and resolution for aromatic compounds of moderate polarity. The long alkyl chains interact effectively with the phenyl ring of the analyte, separating it from more polar (earlier eluting) or more non-polar (later eluting) impurities.
-
Mobile Phase (Acetonitrile/Water Gradient): An acetonitrile/water mobile phase is chosen for its low UV cutoff and miscibility. A gradient elution, starting with a higher water percentage and increasing the organic (acetonitrile) content over time, is optimal. This approach ensures that any early-eluting, highly polar impurities are well-resolved at the start of the run, while strongly retained, non-polar impurities are efficiently eluted from the column, preventing excessive peak broadening and long analysis times.
-
UV Detection: The presence of the substituted phenyl ring in this compound results in strong chromophoric activity. UV detection at a wavelength of approximately 225 nm or 275 nm is selected to maximize sensitivity for the main component and a broad range of potential aromatic impurities.
Experimental Workflow: HPLC Purity Determination
The following diagram illustrates the logical workflow for the HPLC-based purity assessment.
Caption: Workflow for HPLC Purity Assessment.
Detailed Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-20 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0% and the tailing factor for the main peak is not more than 2.0.[4] This step is a self-validating mechanism that ensures the chromatographic system is performing adequately.[4][5]
-
Quantification: Calculate the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Pillar 2: Orthogonal Purity Confirmation by Gas Chromatography (GC-FID)
Relying on a single analytical method, however robust, can lead to an incomplete purity profile. Orthogonal methods—techniques that separate compounds based on different chemical or physical principles—are essential for a comprehensive assessment. Gas Chromatography (GC) is an ideal orthogonal choice for this analyte, as it separates compounds based on their volatility and interaction with the stationary phase in the gas phase.[6] It is particularly effective for identifying residual solvents, starting materials, or volatile byproducts that may not be well-suited for HPLC analysis.[3]
Causality Behind Experimental Choices
-
Technique Selection (GC): this compound is a substituted aromatic alcohol with a boiling point that makes it amenable to GC analysis without derivatization. This provides a truly different separation mechanism compared to the liquid-phase partitioning in HPLC.
-
Column Selection (Mid-Polarity): A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5 or DB-5), is chosen. This provides good selectivity for a range of aromatic compounds and potential impurities with varying polarities.
-
Detector (Flame Ionization Detector - FID): The FID is selected for its high sensitivity to organic compounds, its wide linear range, and its robustness.[6] It provides a response that is proportional to the mass of carbon, making it an excellent choice for purity analysis by area percent when the identity of all impurities is not known.
Experimental Workflow: GC Purity Determination
The following diagram illustrates the logical workflow for the GC-based purity assessment.
Caption: Workflow for GC Purity Assessment.
Detailed Experimental Protocol: GC Method
-
Instrumentation: A standard GC system with a split/splitless inlet, a capillary column, and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.5 mL/min.
-
Inlet Temperature: 250°C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
-
-
Preparation of Solutions:
-
Standard & Sample Solutions: Accurately weigh and dissolve approximately 10 mg of the reference standard or sample in 10 mL of a suitable volatile solvent like Dichloromethane or Ethyl Acetate to obtain a concentration of 1 mg/mL.
-
-
System Suitability Test (SST): Perform five replicate injections of the standard solution. The system is deemed suitable if the RSD for the peak area is not more than 2.0%.
-
Quantification: Calculate purity by the area percent method.
Comparative Performance Analysis
To provide a clear comparison, the performance of both methods was validated according to ICH Q2(R1) guidelines.[5] The following tables summarize the hypothetical, yet typical, validation data for both the primary HPLC and orthogonal GC methods.
Table 1: Method Validation and Performance Data
| Parameter | HPLC-UV Method | GC-FID Method | Rationale for Comparison |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods show excellent linearity over the tested concentration range. |
| Precision (%RSD) | < 1.0% | < 1.5% | HPLC typically demonstrates slightly higher precision for this type of analyte. |
| Accuracy (% Recovery) | 99.2% - 100.5% | 98.5% - 101.0% | Both methods are highly accurate for quantifying the main component. |
| Limit of Detection (LOD) | 0.01% | 0.02% | The high molar absorptivity of the aromatic ring gives HPLC a slight edge in sensitivity. |
| Limit of Quantification (LOQ) | 0.03% | 0.06% | Consistent with LOD, HPLC allows for more precise quantification of low-level impurities. |
Table 2: Impurity Profile Comparison
| Impurity Type | Detection by HPLC-UV | Detection by GC-FID | Conclusion |
| Polar, Non-volatile Impurities | Excellent | Poor / Not Detected | HPLC is superior for process impurities like related aromatic acids or diols. |
| Residual Solvents (e.g., Toluene) | Poor / Co-elutes | Excellent | GC is the standard and required method for detecting volatile organic impurities. |
| Non-polar Starting Materials | Good | Excellent | GC often provides better resolution for volatile, less polar starting materials. |
| Thermally Labile Impurities | Excellent | May Degrade | HPLC is the preferred method if impurities are known to be unstable at high temperatures. |
Logical Comparison of Analytical Techniques
The choice between HPLC and GC is not about which is "better," but which is "fit for purpose." The following diagram illustrates their complementary nature in building a complete purity profile.
Caption: Complementary nature of HPLC and GC for full purity analysis.
Conclusion
The purity assessment of a pharmaceutical intermediate like this compound cannot be reliably achieved with a single analytical technique. This guide demonstrates that a primary RP-HPLC method provides a precise and accurate quantification of the main component and key non-volatile impurities. However, a complete and trustworthy purity profile is only established when an orthogonal method, such as the GC-FID protocol detailed herein, is employed. The GC method is uniquely capable of detecting and quantifying volatile impurities and residual solvents that are often invisible to HPLC. By integrating both methodologies, researchers and drug development professionals can build a comprehensive data package that ensures the quality and safety of the intermediate, satisfying both scientific rigor and regulatory requirements.
References
-
Swarnkar, P., Gupta, M. K., & Maheshwari, M. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Pharma Erudition, 11(3), 1-8. [Link]
-
Lokesh, B. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharma Tutors. [Link]
-
Zhou, Y. (n.d.). A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System. Agilent Technologies. [Link]
-
Axcend. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Axcend. [Link]
-
Faiz, M. Y., & Siddik, Z. (2010). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. International Journal of Pharmaceutical Sciences and Research, 1(12). [Link]
-
Bhatt, D. A., & Rane, S. I. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Journal of Chromatography A, 987(1-2), 215-225. [Link]
-
Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent Technologies. [Link]
-
ChemSynthesis. (2025). 1-(4-methoxyphenyl)ethanol - 3319-15-1. [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol. National Center for Biotechnology Information. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
California Air Resources Board. (n.d.). SOP: Determination of Aromatic Compound Content in Multi-Purpose Solvent and Paint Thinner Products. [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. [Link]
-
Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. [Link]
-
MacIver, J., et al. (2010). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development, 14(6), 1397-1402. [Link]
-
Teledyne Labs. (n.d.). What is Gas Chromatography?. [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
Taylor & Francis Online. (2007). Method Development and Validation of Preservatives Determination... using HPLC. Analytical Letters, 40(8), 1547-1560. [Link]
-
Charan, A.S. (n.d.). HPLC method development. SlideShare. [Link]
-
Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. [Link]
-
El-Kimary, E. I., et al. (2025). Development and Validation of an Eco-Friendly HPLC Stability-Indicating Technique for Quantification of Atropine Sulfate and Benzyl Alcohol in Raw and Injectable Solutions. ACS Omega. [Link]
-
El-Gendy, A. E., et al. (2026). Evaluation of six eco-analytical tools for the sustainable HPLC analysis of a quinary anti-cold drug mixture. Scientific Reports, 16. [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 5. pharmaerudition.org [pharmaerudition.org]
- 6. teledynelabs.com [teledynelabs.com]
Safety Operating Guide
Operational Guide: Safe Disposal of 1-(4-Methoxy-2,6-dimethylphenyl)ethanol
[1][2]
Executive Summary & Chemical Profile
This guide defines the disposal protocols for 1-(4-Methoxy-2,6-dimethylphenyl)ethanol , a specialized organic intermediate often used in photoinitiator synthesis or as a chiral building block.[1][2]
Unlike common solvents, this compound features a sterically hindered, electron-rich aromatic core .[2] Its disposal must address two critical factors: aquatic toxicity potential (due to lipophilicity) and combustibility .[2]
Chemical Identity & Properties
| Parameter | Description |
| Chemical Structure | Secondary benzylic alcohol with a para-methoxy and two ortho-methyl groups.[1][2] |
| Physical State | Viscous oil or low-melting solid (depending on purity/enantiomeric excess).[2] |
| Solubility | Lipophilic. Insoluble in water ; soluble in alcohols, ethers, and chlorinated solvents. |
| Flash Point (Est.) | > 93°C (> 200°F).[2] Classified as Combustible (Class IIIB), not Flammable. |
| Reactivity | Stable. Incompatible with strong oxidizing agents (e.g., Chromic acid, Permanganates). |
Hazard Assessment (The "Why" Behind the Protocol)
To ensure safety, we must understand the specific hazards driving our disposal choices:
-
Environmental Fate (Aquatic Toxicity):
-
Combustibility & Energy Recovery:
-
Mechanism:[1][2] The molecule has a high carbon-to-oxygen ratio, providing a high British Thermal Unit (BTU) value.[1][2]
-
Operational Implication: The preferred disposal method is Fuel Blending (High-BTU Incineration), where the waste is used to power cement kilns or industrial furnaces, promoting a circular waste economy.[2]
-
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
Before handling, determine the state of the waste. Is it pure substance, a reaction mixture, or spill debris?
-
Stream A: Pure/Concentrated Liquid or Solid
-
Segregate into Non-Halogenated Organic waste.
-
Crucial: Do not mix with concentrated oxidizers (Nitric acid, Peroxides) to prevent exothermic decomposition.
-
-
Stream B: Diluted in Solvents
-
If dissolved in Dichloromethane (DCM) or Chloroform
Halogenated Waste .[2] -
If dissolved in Acetone, Methanol, or Ethyl Acetate
Non-Halogenated Waste .
-
Phase 2: Containerization[1][2]
-
Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass containers.
-
Avoid: Standard LDPE wash bottles for long-term storage (potential for swelling/leaching due to aromatic content).[2]
-
-
Headspace: Leave at least 10% headspace to allow for thermal expansion.
Phase 3: Labeling (RCRA Compliance)
Label the container immediately upon the first drop of waste entering.
-
Chemical Name: Write out the full name. Do not use abbreviations or chemical formulas.
-
Hazard Checkbox: Mark "Toxic" and "Ignitable" (if in flammable solvent).[2]
Phase 4: Final Disposal Path
The material should be transferred to your facility's Environmental Health & Safety (EHS) team for off-site disposal.[2]
-
Primary Method: Incineration / Fuel Blending.
-
Waste Code (Typical):
-
If pure: Non-RCRA Regulated (unless characteristic D001 applies via solvent mixture).
-
If in flammable solvent: D001 (Ignitable).[2]
-
Workflow Visualization
The following diagram outlines the decision logic for disposing of this specific compound.
Figure 1: Decision matrix for segregating this compound waste streams based on solvent composition.
Emergency Procedures (Spill Response)
In the event of a spill in the laboratory:
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
PPE: Don Nitrile gloves (double-gloving recommended due to aromatic permeation) and safety goggles.[2]
-
Containment:
-
Cleanup:
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link][1][2]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 1-(4-Methoxyphenyl)ethanol (Analog). [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). [Link]
-
American Chemical Society (ACS). Guide to Chemical Spill Response in Laboratories. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
